Product packaging for bis(N-methylimidazole-2-yl)methane(Cat. No.:CAS No. 124225-99-6)

bis(N-methylimidazole-2-yl)methane

Cat. No.: B050203
CAS No.: 124225-99-6
M. Wt: 176.22 g/mol
InChI Key: AXJPGQWLRSRHIW-UHFFFAOYSA-N
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Description

bis(N-methylimidazole-2-yl)methane is a sophisticated bidentate ligand designed for advanced coordination chemistry and catalysis research. Its structure features two N-methylimidazole rings linked by a central methane bridge, creating a pre-organized cavity ideal for chelating a wide range of metal ions, particularly zinc(II), copper(I/II), and other late transition metals. This chelating ability is central to its primary research value in constructing biomimetic complexes that model the active sites of metalloenzymes, such as hydrolytic zinc enzymes, providing critical insights into reaction mechanisms and substrate binding. Furthermore, the ligand serves as a fundamental building block in the development of novel metal-organic frameworks (MOFs) and homogeneous catalysts for organic transformations, including epoxidation and polymerization. Its N-methyl groups enhance solubility in organic solvents and modulate the electron-donating properties and steric profile of the metal center, allowing for fine-tuning of catalytic activity and complex stability. Researchers utilize this compound to explore supramolecular assembly, design functional materials with specific porosity or magnetic properties, and create model systems for studying biological metalloenzyme function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4 B050203 bis(N-methylimidazole-2-yl)methane CAS No. 124225-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJPGQWLRSRHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435241
Record name bis(N-methylimidazole-2-yl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124225-99-6
Record name bis(N-methylimidazole-2-yl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(N-methylimidazole-2-yl)methane is a notable N-heterocyclic carbene (NHC) precursor and a versatile bidentate N,N'-donor ligand in coordination chemistry.[1] Its structural flexibility, arising from the methylene bridge connecting two N-methylimidazole rings, allows it to form stable complexes with various metal centers, making it a compound of interest in catalysis, materials science, and as a structural mimic for biological systems. This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated characterization data, and visual representations of the synthetic and analytical workflows.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution reaction between N-methylimidazole and a suitable methylene source, typically a dihalomethane like dichloromethane or dibromomethane. The reaction proceeds via the alkylation of the imidazole ring.[1] To enhance the nucleophilicity of N-methylimidazole, a strong base is often employed to deprotonate the imidazole, forming a more reactive imidazolide anion.[1]

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process, where the first step is the deprotonation of N-methylimidazole, followed by the nucleophilic attack of the resulting anion on the dihalomethane. This process occurs twice to yield the final product.

Synthesis_Pathway NMI N-Methylimidazole Anion N-Methylimidazolide Anion NMI->Anion Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Anion Intermediate Mono-substituted Intermediate Anion->Intermediate SN2 Attack CH2X2 Dihalomethane (CH2Cl2 or CH2Br2) CH2X2->Intermediate Product This compound Intermediate->Product Second SN2 Attack (with another anion)

Caption: Synthesis pathway for this compound.

Experimental Protocol

This protocol is a generalized procedure based on common alkylation reactions of N-heterocycles.[1]

Materials:

  • N-methylimidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (or Sodium Hydride)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-methylimidazole (2.0 equivalents) and anhydrous THF.

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.0 equivalents) is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at this temperature for 1 hour.

  • Alkylation: Dichloromethane (1.0 equivalent) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is separated and extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The synthesized compound is characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

Physicochemical Properties
PropertyValueReference
CAS Number 124225-99-6[1][2]
Molecular Formula C₉H₁₂N₄[2]
Molecular Weight 176.22 g/mol [1][2]
Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation of the molecule.

Table 1: NMR Spectroscopic Data (Predicted and from Related Compounds)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~3.6s-N-CH₃
~4.2s-Imidazole-CH₂-Imidazole
~6.8d~1.5Imidazole H (C4 or C5)
~7.0d~1.5Imidazole H (C5 or C4)
¹³C NMR ~33--N-CH₃
~35--Imidazole-CH₂-Imidazole
~121--Imidazole C4/C5
~127--Imidazole C5/C4
~145--Imidazole C2

Note: The NMR data presented is predictive and based on the analysis of similar imidazole-containing compounds, as explicit experimental spectra for this compound were not found in the cited literature.

Table 2: Mass Spectrometry Data

TechniqueIonization Modem/z (Calculated)m/z (Observed)Assignment
HRMS ESI+177.1135-[M+H]⁺
ESI+199.0954-[M+Na]⁺

Note: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound.[1] The observed m/z values would be expected to be in close agreement with the calculated values.

Characterization Workflow

The logical flow of the characterization process ensures a comprehensive analysis of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis Synthesis Synthesized Product Purification Purified Product Synthesis->Purification Column Chromatography NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (for single crystals) Purification->Xray Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation Xray->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Research

This compound and its metal complexes have potential applications in several areas of research and development:

  • Catalysis: As a precursor to N-heterocyclic carbenes (NHCs), it can be used to generate highly effective catalysts for a variety of organic transformations.

  • Bioinorganic Chemistry: The bis(imidazole) moiety mimics the coordination environment of histidine residues in metalloproteins, making its metal complexes valuable models for studying biological systems.

  • Materials Science: Metal complexes of this ligand can exhibit interesting photophysical and electronic properties, making them candidates for new materials.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol, based on established chemical principles, offers a reliable method for its preparation. The comprehensive characterization data, though partly predictive, serves as a benchmark for researchers working with this compound. The versatility of this compound as a ligand and NHC precursor continues to make it a valuable tool in various fields of chemical and pharmaceutical research.

References

An In-depth Technical Guide to bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(N-methylimidazole-2-yl)methane, with the CAS Number 124225-99-6, is a notable N-heterocyclic compound that has garnered interest in the scientific community, particularly in the fields of coordination chemistry and materials science.[1] This molecule is characterized by two N-methylimidazole rings linked by a flexible methylene bridge.[1] Its structure allows it to act as a versatile bidentate N,N-donor ligand, capable of coordinating with a variety of metal centers to form stable complexes.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel chemical entities.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 124225-99-6[1][2][3][4]
Molecular Formula C9H12N4[2][3][4]
Molecular Weight 176.22 g/mol [1][2]
IUPAC Name 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole[2]
Synonyms bis(1-methyl-1H-imidazol-2-yl)methane[2][3]
Topological Polar Surface Area 35.6 Ų[2]
XLogP3 0.1[2]
Complexity 155[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common methods involve the alkylation of N-methylimidazole or a [3+2]-dipolar cycloaddition reaction.[1]

General Synthesis Workflow

Synthesis_Workflow cluster_alkylation Alkylation Method cluster_cycloaddition [3+2] Cycloaddition Method NMI N-Methylimidazole Alkylation Alkylation Reaction NMI->Alkylation MethyleneSource Methylene Source (e.g., CH2Cl2) MethyleneSource->Alkylation Product This compound Alkylation->Product ImidazoylAcetonitrile Bis(1,3-azol-2-yl)acetonitrile Hydrolysis Acidic Hydrolysis ImidazoylAcetonitrile->Hydrolysis Hydrolysis->Product

Caption: General synthetic routes to this compound.

Experimental Protocol: Synthesis of a Dinuclear Copper(I) Complex

This protocol details the synthesis of a dinuclear copper(I) complex using this compound as a ligand, as adapted from the literature.[5]

Materials:

  • This compound (Me2BIM)

  • --INVALID-LINK-- (tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate)

  • Dichloromethane (CH2Cl2)

  • Acetonitrile (MeCN)

  • Diethyl ether (Et2O)

Procedure:

  • In a glovebox with an inert atmosphere ([O2] < 1 p.p.m. and [H2O] < 1 p.p.m.), dissolve 200 mg (1.13 mmol) of this compound in 4 ml of dichloromethane.

  • In a separate vial, dissolve 433 mg (1.15 mmol) of --INVALID-LINK-- in 3 ml of acetonitrile.

  • Add the ligand solution to the copper salt solution and stir the mixture for 1 hour at room temperature.

  • Induce precipitation by adding 7 ml of diethyl ether to the reaction mixture.

  • Collect the resulting yellow precipitate by filtration and dry it under vacuum.

  • Single crystals suitable for X-ray crystallographic analysis can be obtained by recrystallization from a dichloromethane/acetonitrile/diethyl ether solvent system.[5]

Coordination Chemistry

The primary application of this compound is as a chelating ligand in coordination chemistry. The two nitrogen atoms of the imidazole rings can coordinate to a single metal center, forming a stable six-membered ring.[1] The flexible methylene bridge allows for a range of coordination geometries, including distorted trigonal-planar and tetrahedral arrangements.[1][5]

Caption: Coordination of this compound to metal centers.

Applications in Drug Development and Biological Systems

While this compound itself is primarily a research chemical, the broader class of bis-imidazole and bis-benzimidazole derivatives has shown significant potential in medicinal chemistry.[1][6][7] Preliminary studies suggest that these compounds may possess antimicrobial and anticancer properties.[1][7] For instance, certain bis-benzimidazole derivatives have been found to be potent inhibitors of DNA topoisomerase I, an important target in cancer therapy.[7]

The imidazole moiety is a key structural feature in many biologically active molecules and can participate in hydrogen bonding and coordination with metal ions in biological systems.[1] Derivatives of this compound are of interest as ligands that can mimic the 2-histidine-1-carboxylate facial triad found in the active sites of many non-heme iron enzymes.[1] Further research, including molecular docking studies, is underway to explore the full therapeutic potential of this class of compounds.[1]

Conclusion

This compound is a versatile building block in coordination and materials chemistry. Its ability to form stable complexes with a variety of metals makes it a valuable tool for the synthesis of new materials with interesting catalytic, magnetic, and optical properties. While its direct applications in drug development are still in the exploratory phase, the biological activity of related bis-imidazole derivatives highlights the potential of this structural motif for the design of novel therapeutic agents. Future research will likely focus on the synthesis of new derivatives with enhanced biological activity and the development of their metal complexes for targeted applications.

References

An In-depth Technical Guide to the Molecular Structure of Bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(N-methylimidazole-2-yl)methane is a versatile bidentate N,N'-donor ligand that plays a significant role in coordination chemistry and the development of novel therapeutic agents. Its molecular structure, characterized by two N-methylimidazole rings linked by a methylene bridge, allows for flexible coordination with a variety of metal centers, leading to the formation of complexes with diverse geometries and properties. This guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, structural data, synthesis, and spectroscopic characterization.

Core Molecular Identifiers

A clear identification of this compound is crucial for research and documentation. The following table summarizes its fundamental chemical identifiers.

IdentifierValue
Chemical Formula C₉H₁₂N₄[1][2][3][4]
Molecular Weight 176.22 g/mol [1][2][3][4][5][6]
CAS Number 124225-99-6[1][2][3][4][5][6]
IUPAC Name 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole[6]
SMILES String CN1C=CN=C1CC2=NC=CN2C[6]

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound has been elucidated through X-ray crystallography. The molecule consists of two planar N-methylimidazole rings connected by a flexible methylene (-CH₂-) bridge. This flexibility allows the imidazole rings to adopt various orientations relative to each other.

Crystallographic Data

Crystallographic data for this compound is available in the Crystallography Open Database (COD) under the entry numbers 2223661, 4062645, and 7000372.[6] Analysis of the crystallographic information files (CIFs) would provide precise bond lengths and angles. While direct access to the specific bond lengths and angles from the search results is limited, the general structural features can be described.

A study on the related compound, bis(2-methylimidazol-1-yl)methane, reveals a dihedral angle of 88.1(2)° between the two imidazole rings, indicating a non-planar overall structure.[7] It is expected that this compound would adopt a similarly twisted conformation in the solid state.

Experimental Protocols

General Synthesis Workflow

The synthesis of bis-imidazole compounds often involves the reaction of an imidazole derivative with a suitable bridging agent. In the case of this compound, this would involve the reaction of N-methylimidazole with a methylene source.

SynthesisWorkflow General Synthesis Workflow for Bis-imidazole Compounds cluster_reactants Reactants Imidazole Imidazole Derivative (e.g., N-methylimidazole) Reaction Reaction (Alkylation) Imidazole->Reaction BridgingAgent Bridging Agent (e.g., Dihalomethane) BridgingAgent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product Bis-imidazole Product (e.g., this compound) Purification->Product

Caption: General workflow for the synthesis of bis-imidazole compounds.

A detailed protocol for a related compound, bis(1H-indazol-1-yl)methane, involves a one-pot synthesis using a metal catalyst and dimethylsulfoxide (DMSO) as the methylene source, followed by purification via extraction and precipitation.[9] This suggests that similar conditions could be adapted for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole rings, the N-methyl groups, and the methylene bridge.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

While specific spectral data for this compound is not available in the provided search results, data for related compounds can offer insights into the expected chemical shifts. For example, in various 2-substituted benzimidazoles, the chemical shifts of the imidazole ring protons and carbons are well-documented.[1][10]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the imidazole rings, methyl groups, and the methylene bridge, as well as the C=N and C=C stretching vibrations within the imidazole rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (176.22 g/mol ).[1][2][3][4][5][6] The fragmentation pattern would likely involve cleavage of the methylene bridge, leading to fragments corresponding to the N-methylimidazole cation. PubChem lists a GC-MS spectrum for this compound, indicating its volatility under those conditions.[6]

Signaling Pathways and Logical Relationships

The primary role of this compound in a biological context is as a ligand for metal ions, which can then interact with biological macromolecules. The coordination of this ligand to a metal center can influence its biological activity.

LogicalRelationship Logical Relationship of Ligand-Metal Interaction Ligand This compound Complex Metal Complex Ligand->Complex Metal Metal Ion Metal->Complex Target Biological Target (e.g., DNA, Protein) Complex->Target Interaction Activity Biological Activity Target->Activity Modulation

Caption: Interaction pathway of the ligand-metal complex.

Conclusion

This compound is a structurally interesting and synthetically accessible ligand with significant potential in coordination chemistry and drug development. This guide has provided a summary of its core molecular structure, though a complete set of quantitative structural and spectroscopic data requires further investigation of crystallographic databases and dedicated experimental work. The provided information serves as a valuable resource for researchers and scientists working with this important class of molecules.

References

An In-depth Technical Guide on bis(N-methylimidazole-2-yl)methane as a Bidentate N,N-Donor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bis(N-methylimidazole-2-yl)methane, a versatile bidentate N,N-donor ligand. It details the synthetic protocols for the ligand and its metal complexes, presents a thorough analysis of its coordination chemistry, and explores its applications, particularly in the realm of catalysis. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development, offering both foundational knowledge and detailed experimental insights.

Introduction

This compound, often abbreviated as Me₂BIM, is a flexible bidentate ligand that has garnered significant interest in coordination chemistry. Its two N-methylimidazole rings are connected by a methylene bridge, allowing for a range of coordination modes. This adaptability makes it a valuable building block for the construction of diverse metal complexes with applications in catalysis, bioinorganic chemistry, and materials science. The imidazole moiety itself is of great biological significance, being a key component of the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes.

The flexible nature of the methylene bridge in this compound allows it to chelate a single metal center or bridge two different metal ions. This versatility influences the structure and properties of the resulting metal complexes, which can exhibit various coordination geometries, including distorted trigonal planar and octahedral arrangements.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the alkylation of N-methylimidazole. While various methods exist, a common approach involves the use of a suitable methylene source to bridge two N-methylimidazole units.

Experimental Protocol: Synthesis of this compound

A prevalent and effective method for synthesizing this compound involves the alkylation of N-methylimidazole with a suitable methylene source. This strategy relies on the nucleophilic character of the imidazole ring to form the central CH₂ linker.

Materials:

  • N-methylimidazole

  • Dichloromethane (as the methylene source)

  • Dimethyl sulfoxide (DMSO, as a polar additive)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-methylimidazole in an excess of dichloromethane.

  • Add a catalytic amount of dimethyl sulfoxide (DMSO) to the solution. The use of a polar cosolvent like DMSO can significantly improve the reaction rate, presumably by stabilizing the initial SN2 transition state.

  • The reaction mixture is then heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the resulting insoluble precipitate is washed with diethyl ether to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization or column chromatography to obtain the pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Technique Observed Signals and Assignments
¹H NMR Distinct signals for the protons on the imidazole rings, the N-methyl groups, and the methylene bridge protons are expected.
¹³C NMR Resonances corresponding to the carbon atoms of the imidazole rings, the N-methyl groups, and the methylene bridge are observed.
IR Spectroscopy Characteristic vibrations for the C-H and C=N bonds of the imidazole rings are present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (176.22 g/mol ) is observed.[1]

Coordination Chemistry

This compound acts as a classic bidentate N,N'-donor ligand, coordinating to metal centers through the nitrogen atoms of its imidazole rings.[2] The flexible methylene bridge allows the ligand to adopt various conformations, enabling it to chelate a single metal center or bridge two different metal ions. This versatility leads to a rich coordination chemistry with a variety of transition metals.

Coordination with Copper(I)

A notable example of the coordination of this compound is its reaction with copper(I) to form a dinuclear complex, --INVALID-LINK--₂.[3] In this complex, each copper(I) ion exhibits a distorted trigonal-planar geometry.[3]

Materials:

  • This compound (Me₂BIM)

  • --INVALID-LINK-- (tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate)

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

Procedure:

  • A solution of this compound (1.13 mmol, 200 mg) in CH₂Cl₂ (4 ml) is added to a MeCN solution (3 ml) of --INVALID-LINK-- (1.15 mmol, 433 mg).

  • The mixture is stirred for 1 hour at room temperature in a glovebox under an inert atmosphere ([O₂] < 1 p.p.m. and [H₂O] < 1 p.p.m.).

  • The addition of Et₂O (7 ml) results in the formation of a precipitate.

  • The resulting yellow powder is collected by filtration and dried, affording the product in a 65% yield.

  • Single crystals suitable for X-ray crystallographic analysis can be obtained by recrystallization from a CH₂Cl₂/MeCN/Et₂O mixture.

Crystallographic Data for Cu₂(C₉H₁₂N₄)₃₂

The crystal structure of the dinuclear copper(I) complex reveals detailed information about its geometry and bonding.[3]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 22.5575 (11)
b (Å) 7.0307 (3)
c (Å) 25.4982 (16)
β (°) 109.118 (2)
Volume (ų) 3820.9 (3)
Z 4
Coordination Geometry Distorted trigonal-planar

Selected Bond Lengths (Å) and Angles (°) are available in the original crystallographic information file.

Coordination with Ruthenium(II)

This compound also forms stable complexes with ruthenium(II). A notable example is the octahedral ruthenium(II) carbonyl complex, [Ru(BIM)(CO)₂Cl₂] (where BIM is this compound).

The synthesis of [Ru(BIM)(CO)₂Cl₂] is achieved through the stoichiometric reaction of a ruthenium carbonyl precursor with the bidentate N-donor ligand.

Materials:

  • [Ru(CO)₂Cl₂]n

  • This compound (BIM)

  • Methanol

Procedure:

  • A stoichiometric amount of this compound is added to a solution of [Ru(CO)₂Cl₂]n in methanol.

  • The reaction mixture is heated to reflux.

  • The resulting complex precipitates from the solution upon cooling and can be isolated by filtration.

Applications in Catalysis

Metal complexes of this compound have shown significant promise as catalysts in various organic transformations. Ruthenium(II) complexes, in particular, have been investigated for their activity in transfer hydrogenation reactions.

Transfer Hydrogenation

Transfer hydrogenation is a powerful method for the reduction of unsaturated compounds, where a hydrogen donor molecule, such as isopropanol, is used in place of molecular hydrogen. Ruthenium complexes are highly effective catalysts for this transformation.

While a definitive catalytic cycle for a this compound-ruthenium complex in transfer hydrogenation has not been exhaustively detailed in the literature, a plausible mechanism can be proposed based on related ruthenium-catalyzed transfer hydrogenation reactions. The cycle likely involves the formation of a ruthenium-hydride intermediate.

Catalytic_Cycle Ru_precatalyst [Ru(II)(BIM)Cl₂] Active_Ru Active Ru(II) species Ru_precatalyst->Active_Ru Activation Ru_alkoxide Ru(II)-alkoxide Active_Ru->Ru_alkoxide + Isopropanol - H⁺ Ru_hydride Ru(II)-hydride Ru_alkoxide->Ru_hydride β-hydride elimination H_acceptor Acetone Ru_alkoxide->H_acceptor Product_release Product Release Ru_hydride->Product_release + Ketone Product_release->Active_Ru Product Alcohol (Product) Product_release->Product Substrate Ketone (Substrate) Substrate->Ru_hydride H_donor Isopropanol (H-donor) H_donor->Ru_alkoxide

Proposed Catalytic Cycle for Transfer Hydrogenation.

In this proposed cycle, the ruthenium(II) precatalyst is activated, followed by the formation of a ruthenium-alkoxide intermediate with the hydrogen donor (isopropanol). Subsequent β-hydride elimination generates a ruthenium-hydride species, which then transfers the hydride to the ketone substrate, yielding the alcohol product and regenerating the active catalytic species.

Data Presentation

Spectroscopic Data
Complex IR (cm⁻¹) ν(C=N) UV-Vis λₘₐₓ (nm)
--INVALID-LINK--₂Data not availableData not available
[Ru(BIM)(CO)₂Cl₂]Data not availableData not available
Crystallographic Data
Parameter --INVALID-LINK--₂
Formula C₃₁H₃₆Cu₂F₆N₁₂O₆S₂
Molecular Weight 953.88
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 22.5575 (11)
b (Å) 7.0307 (3)
c (Å) 25.4982 (16)
β (°) 109.118 (2)
Volume (ų) 3820.9 (3)
Coordination Geometry Distorted trigonal-planar

Conclusion

This compound is a highly adaptable bidentate N,N-donor ligand with a rich and varied coordination chemistry. Its ability to form stable complexes with a range of transition metals, coupled with the catalytic potential of these complexes, makes it a subject of ongoing research interest. This guide has provided a detailed overview of its synthesis, coordination behavior, and a key application in catalysis. Further exploration of its metal complexes is likely to uncover new and exciting applications in materials science and medicinal chemistry.

References

coordination chemistry of bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Coordination Chemistry of Bis(N-methylimidazole-2-yl)methane

Abstract

This compound is a versatile N-heterocyclic bidentate N,N'-donor ligand that has garnered significant interest in coordination chemistry. Its flexible methylene bridge allows it to adopt various conformations, enabling it to function as either a chelating agent for a single metal center or a bridging ligand between two metal ions.[1] This adaptability results in a diverse range of coordination complexes with varied geometries and properties. This guide provides a comprehensive overview of the synthesis, coordination behavior, and characterization of this compound and its metal complexes, targeting researchers, scientists, and professionals in drug development.

Ligand Properties and Synthesis

This compound, also known as bis(1-methyl-1H-imidazol-2-yl)methane, consists of two N-methylimidazole rings linked by a central methylene group.[1] The imidazole moiety is a crucial component in many biological systems, most notably in the amino acid histidine, making its synthetic analogues valuable for bioinorganic studies.[1]

Physicochemical Properties

The fundamental properties of the ligand are summarized below.

PropertyValueReference
Molecular FormulaC₉H₁₂N₄[2][3]
Molecular Weight176.22 g/mol [1][2]
CAS Number124225-99-6[1][2][3]
IUPAC Name1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole[2]
Topological Polar Surface Area35.6 Ų[2]
Synthesis of this compound

A common and effective method for synthesizing the ligand is through the alkylation of N-methylimidazole.[1] This approach leverages the nucleophilic character of the imidazole ring to form the central methylene bridge.

Experimental Protocol: Ligand Synthesis via Alkylation

Objective: To synthesize this compound.

Materials:

  • N-methylimidazole

  • Dichloromethane (or another suitable methylene source)

  • Strong base (e.g., Sodium Hydride, NaH)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous Magnesium Sulfate, MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-methylimidazole in anhydrous THF.

  • Cool the solution in an ice bath (0 °C).

  • Carefully add a stoichiometric amount of a strong base (e.g., NaH) portion-wise to deprotonate the imidazole ring, forming the corresponding anion.

  • Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Slowly add a half-molar equivalent of dichloromethane to the solution.

  • Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and cautiously quench with deionized water.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography or crystallization to obtain pure this compound.

Coordination Chemistry and Structural Diversity

The flexible nature of the methylene linker in this compound allows it to coordinate to metal ions in two primary modes: as a chelating bidentate ligand to a single metal or as a bridging ligand connecting two metal centers.[1][4] This versatility gives rise to a wide array of coordination complexes with metals from across the transition series, including copper, ruthenium, iron, and lanthanides.[1] The resulting coordination geometry can range from distorted trigonal planar to tetrahedral or octahedral, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands.[1][4]

Coordination_Modes cluster_chelating Chelating Mode cluster_bridging Bridging Mode M1 M L1_N1 L1_N1->M1 L1_CH2 CH₂ L1_N1->L1_CH2 L1_N2 L1_N2->M1 L1_CH2->L1_N2 M2 M M3 M' L2_N1 L2_N1->M2 L2_CH2 CH₂ L2_N1->L2_CH2 L2_N2 L2_N2->M3 L2_CH2->L2_N2 Ligand This compound

Caption: Coordination modes of this compound.

Representative Coordination Complexes
  • Copper(I): A dinuclear Cu(I) complex, --INVALID-LINK--₂, has been synthesized and structurally characterized. In this compound, each Cu(I) ion exhibits a distorted trigonal-planar geometry, coordinated by nitrogen atoms from both chelating and bridging this compound ligands.[4]

  • Ruthenium(II): A ruthenium(II) carbonyl complex, [Ru(BIM)(CO)₂Cl₂] (where BIM is bis(N-methylimidazol-2-yl)methane), demonstrates an octahedral geometry around the ruthenium center.[1]

  • Lanthanides: The methylimidazolyl moiety has been shown to participate in the formation of stable, high-coordinate lanthanide complexes. For example, a related tripodal ligand incorporating a (1-methylimidazol-2-yl)methyl group forms ten-coordinate complexes with Pr(III), Nd(III), Sm(III), and Tb(III).[1]

Crystallographic Data

The structural parameters obtained from X-ray crystallography provide definitive insights into the geometry of these complexes.

CompoundCrystal SystemSpace GroupKey Bond Lengths / AnglesCentroid-Centroid Distances (Å)Ref
--INVALID-LINK--₂--Distorted trigonal-planar Cu(I)3.445(2) and 3.547(2) (Intramolecular π–π stacking)[4]
[Ru(BIM)(CO)₂Cl₂]--Octahedral Ru(II) center-[1]

Synthesis and Characterization Workflow

The development and study of new coordination compounds follow a systematic workflow, from synthesis to comprehensive characterization.

Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization Reactants Ligand + Metal Salt Reaction Reaction in Solvent (Stirring, Heating) Reactants->Reaction Isolation Isolation (Filtration, Evaporation) Reaction->Isolation Purification Purification (Crystallization) Isolation->Purification Xray X-ray Crystallography (Structural Elucidation) Purification->Xray Single Crystals NMR NMR Spectroscopy (Solution Structure) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR EA Elemental Analysis (Purity & Composition) Purification->EA

Caption: General experimental workflow for complex synthesis and characterization.

Experimental Protocol: Synthesis of a Ruthenium(II) Complex

Objective: To synthesize [Ru(BIM)(CO)₂Cl₂], a representative octahedral complex.

Materials:

  • This compound (BIM)

  • A suitable Ruthenium(II) starting material (e.g., [Ru(CO)₂Cl₂]n)

  • Anhydrous, deoxygenated solvent (e.g., Methanol or Acetonitrile)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the Ruthenium(II) starting material in the chosen anhydrous solvent.

  • In a separate flask, dissolve one molar equivalent of this compound ligand in the same solvent.

  • Transfer the ligand solution to the flask containing the ruthenium precursor via cannula.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitor by color change or TLC).

  • Reduce the solvent volume under vacuum until precipitation of the product is observed.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.

  • Dry the resulting complex under vacuum.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution or by vapor diffusion.

Bioinorganic Relevance and Potential Applications

The structural similarity of the bis(imidazole) core to the 2-histidine-1-carboxylate facial triad found in the active sites of many non-heme iron enzymes makes these ligands excellent candidates for developing biomimetic models.[5] By modifying the methylene bridge to include a carboxylate group, ligands can be designed to more closely mimic these enzymatic active sites.[1][5]

Bioinorganic_Mimicry cluster_mimic Synthetic Analogue Enzyme 2-Histidine-1-Carboxylate Facial Triad Metal Metal Ion (e.g., Fe, Zn) Enzyme->Metal Binds To Ligand Bis(N-methylimidazole) -based Ligand Carboxylate Carboxylate Group on Methylene Bridge Ligand->Carboxylate Modification Carboxylate->Metal Binds To

Caption: Mimicking the 2-His-1-carboxylate facial triad with modified ligands.

The resulting metal complexes are being investigated for a range of applications:

  • Drug Development: Imidazole derivatives are known to possess a wide range of biological activities.[1] Preliminary studies suggest that complexes of this compound and its analogues may have antimicrobial and anticancer properties.[1] Molecular docking can be used to screen these compounds against biological targets.[1]

  • Materials Science: The ability of this ligand to act as a bridge is being exploited in the construction of coordination polymers, which are under investigation for their potential magnetic, optical, or catalytic properties.[1]

References

Spectroscopic Profile of Bis(N-methylimidazole-2-yl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of bis(N-methylimidazole-2-yl)methane, a key ligand in coordination chemistry. The document summarizes available quantitative data, details experimental protocols for its characterization, and presents visual workflows for clarity.

Introduction

This compound, with the chemical formula C9H12N4 and a molecular weight of 176.22 g/mol , is a bidentate N,N'-donor ligand.[1][2][3] Its structure, featuring two N-methylimidazole rings linked by a methylene bridge, allows for versatile coordination with various metal centers. Understanding its spectroscopic properties is fundamental for the characterization of its coordination complexes and for quality control in its synthesis and application. The IUPAC name for this compound is 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in current search results

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
144.8C=N
128.9Imidazole CH
119.1Imidazole CH
55.7Methylene bridge (-CH₂-)
13.7Methyl (-CH₃)

Note: The assignments are for bis(2-methylimidazol-1-yl)methane and are provided for comparative purposes.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within the molecule.

Table 3: FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in current search results

For comparison, the FT-IR spectrum of N-methylimidazole shows characteristic bands that can be expected to be present in the spectrum of this compound.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Data

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
Data not available in current search results

Studies on similar bis(benzimidazol-2-yl)methane compounds have shown absorption maxima around 280 nm, corresponding to π-π* transitions within the imidazole rings.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
176Data not available[M]⁺ (Molecular Ion)
Other fragments not available

The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of the compound.[3]

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound are crucial for reproducible results. While specific protocols for this exact compound are not detailed in the available literature, the following are general procedures based on the characterization of similar compounds.[7]

NMR Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Spectra are typically acquired at room temperature. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.

  • Data Acquisition: The spectrum is typically recorded from 200 to 800 nm, with the solvent used as a blank for baseline correction.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Synthesis_Workflow N_methylimidazole N-methylimidazole Reaction Alkylation Reaction N_methylimidazole->Reaction Methylene_source Methylene Source (e.g., CH₂Br₂) Methylene_source->Reaction Base Base (e.g., NaH) Base->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure_confirmation Structure Confirmation NMR->Structure_confirmation IR->Structure_confirmation UV_Vis->Structure_confirmation MS->Structure_confirmation

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While a complete set of experimentally determined quantitative data is not yet available in a single source, the information presented here, including data from analogous compounds and generalized experimental protocols, serves as a valuable resource for researchers in the fields of coordination chemistry and drug development. Further detailed studies are encouraged to populate the spectroscopic data tables and refine the experimental procedures for this specific and important ligand.

References

Thermal Stability of Bis(N-methylimidazole-2-yl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(N-methylimidazole-2-yl)methane is a versatile bidentate N,N'-donor ligand integral to the development of coordination complexes and metallodrugs. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound and its analogues, details experimental protocols for thermal analysis, and presents a logical workflow for these investigations. Due to the limited availability of direct thermal analysis data for this compound, this guide incorporates data from closely related bis(imidazolyl)methane and bis(benzimidazole) derivatives to provide a robust estimation of its thermal behavior.

Introduction

This compound, with the chemical formula C₉H₁₂N₄, is a key building block in coordination chemistry. The flexible methylene bridge connecting the two N-methylimidazole rings allows for the formation of stable chelate complexes with a variety of metal ions. The thermal stability of this ligand is a crucial factor for its use in applications such as catalysis, materials science, and the development of therapeutic agents, where thermal stress may be encountered. Understanding its decomposition profile is essential for defining its operational limits and ensuring the integrity of its metallic complexes.

Estimated Thermal Properties

Table 1: Thermal Properties of Bis(imidazolyl)methane Analogues

Compound NameStructureMelting Point (°C)Decomposition CharacteristicsCitation
Bis(imidazol-2-yl)methaneImidazole rings without N-methylation235 (decomposes)Decomposes upon melting.[1]
Bis(6-(1H-benzo[d]imidazol-2-yl)-9-ethyl-9H-carbazol-3-yl)methaneA complex bis-benzimidazole derivative>300High thermal stability, with 62% of the compound remaining intact up to 543°C.[2]
Other Methylene-Bridged Bis-BenzimidazolesComplex bis-benzimidazole derivatives>300Generally high thermal stability, with decomposition often occurring above 500°C.[2]

Based on the data from its unmethylated analogue and more complex benzimidazole derivatives, it is anticipated that this compound possesses good thermal stability, likely decomposing at temperatures above 200°C. The presence of the N-methyl groups may slightly alter the melting point and decomposition profile compared to the unsubstituted bis(imidazol-2-yl)methane.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and profile of the compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the expected decomposition, for instance, from room temperature to 600°C.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter to determine the thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter is used.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, an inert atmosphere (nitrogen or argon) is maintained at a constant flow rate.

  • Temperature Program: The sample and reference are heated at a constant rate, typically 10°C/min, over a desired temperature range.

  • Data Analysis: The DSC thermogram plots the heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak temperature and the enthalpy change (area under the peak) provide quantitative information about these transitions.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Sample This compound Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) (10°C/min, N2 atmosphere) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) (10°C/min, N2 atmosphere) Weigh_DSC->DSC TGA_Data TGA Curve (Weight % vs. Temp) DTG Curve (Deriv. Weight % vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Decomposition_Temp Determine Onset of Decomposition TGA_Data->Decomposition_Temp Decomposition_Profile Characterize Decomposition Profile TGA_Data->Decomposition_Profile Melting_Point Identify Melting Point (Endotherm) DSC_Data->Melting_Point DSC_Data->Decomposition_Profile Final_Report Comprehensive Thermal Stability Report Decomposition_Temp->Final_Report Melting_Point->Final_Report Decomposition_Profile->Final_Report

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While direct experimental data for the thermal stability of this compound is currently scarce, analysis of its structural analogues suggests that it is a thermally stable compound. The provided experimental protocols for TGA and DSC offer a clear and robust framework for researchers to precisely determine its thermal properties. A thorough understanding of its thermal behavior is paramount for its effective utilization in the synthesis of novel coordination complexes and for the advancement of its applications in drug development and materials science. Further experimental investigation is highly encouraged to establish a definitive thermal profile for this important ligand.

References

An In-depth Technical Guide on Bis(N-methylimidazole-2-yl)methane: Synthesis and Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility of Bis(N-methylimidazole-2-yl)methane

This compound (C9H12N4) is a polar molecule due to the presence of four nitrogen atoms within its two imidazole rings.[1][2] The imidazole ring itself is known to be soluble in water and other polar solvents.[3][4] Imidazole's solubility in water is significant, and it can act as both a hydrogen bond donor and acceptor.[3][4][5] Given the structural similarities, this compound is expected to exhibit good solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol), as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility is likely to be lower in nonpolar solvents like hexanes and diethyl ether. The presence of the N-methyl groups may slightly increase its lipophilicity compared to unsubstituted bis-imidazole methane.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleCapable of hydrogen bonding with the imidazole nitrogen atoms.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThe polar nature of the molecule will interact favorably with the dipoles of these solvents.
Halogenated Dichloromethane, ChloroformModerately SolubleThe polarity is sufficient for some interaction, but likely less than more polar aprotic solvents.
Aromatic Toluene, BenzeneSparingly SolubleLimited interaction between the polar molecule and the nonpolar aromatic ring.
Nonpolar Aliphatic Hexane, CyclohexaneInsolubleSignificant mismatch in polarity between the solute and solvent.

Representative Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of N-methylimidazole with a suitable methylene source, such as dichloromethane.[6] The following protocol is a representative method based on general procedures for the synthesis of similar bis(imidazolium) salts and their neutral counterparts.[7]

Materials:

  • N-methylimidazole

  • Dichloromethane (CH2Cl2)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-methylimidazole (2.0 equivalents) and a significant excess of dichloromethane, which serves as both the reactant and the solvent. Add dimethyl sulfoxide (DMSO) as a polar co-solvent to aid in the reaction.[7]

  • Reaction: Heat the reaction mixture to reflux (approximately 40-50 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction involves the formation of a bis(imidazolium) dichloride salt intermediate.[7]

  • Neutralization: After the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. Carefully add a saturated aqueous solution of a strong base, such as sodium hydroxide, to neutralize the bis(imidazolium) salt and deprotonate the methylene bridge, yielding the neutral this compound.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Washing: Combine the organic extracts and wash them with water and then with brine to remove any remaining base and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants N-methylimidazole + Dichloromethane + DMSO Reaction Reflux (40-50 °C) Reactants->Reaction Intermediate Bis(imidazolium) dichloride salt Reaction->Intermediate Neutralization Add NaOH(aq) Intermediate->Neutralization Product_in_situ This compound in reaction mixture Neutralization->Product_in_situ Extraction Ethyl Acetate Extraction Product_in_situ->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

References

Theoretical Exploration of the Electronic Structure of Bis(N-methylimidazole-2-yl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of bis(N-methylimidazole-2-yl)methane. This bidentate N,N'-donor ligand is a subject of interest in coordination chemistry and plays a role in the development of novel therapeutic agents and catalysts. Understanding its electronic properties through computational methods is crucial for predicting its reactivity, coordination behavior, and potential biological activity.

Molecular Structure and Properties

This compound, with the chemical formula C9H12N4, consists of two N-methylimidazole rings linked by a methylene bridge.[1][2] This flexible linker allows the ligand to adopt various conformations and coordination modes, including chelating and bridging geometries.[1] The molecule's structure and key identifiers are summarized in Table 1.

Table 1: Molecular Identifiers and Computed Properties of this compound

Identifier/PropertyValueReference
IUPAC Name 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole[2]
Molecular Formula C9H12N4[2][3]
Molecular Weight 176.22 g/mol [2]
CAS Number 124225-99-6[2][3]
Topological Polar Surface Area 35.6 Ų[2]
XLogP3 0.1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Theoretical Methodology: A Standard Protocol

Theoretical studies on the electronic structure of imidazole-based ligands typically employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for ground and excited state properties, respectively. The following protocol outlines a standard computational approach.

2.1. Computational Software

Quantum chemical calculations are commonly performed using software packages such as Gaussian, ORCA, or GAMESS.[4]

2.2. Geometry Optimization and Frequency Calculations

The initial step involves optimizing the molecular geometry of this compound. This is typically achieved using a hybrid functional like B3LYP in conjunction with a basis set such as 6-311G(d,p).[4][5] The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

2.3. Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the electronic structure can be performed. This includes the calculation of:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge transfer interactions and hybridization.

2.4. Excited State Calculations

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis spectra).[6] These calculations provide information on the energies and nature of electronic transitions, which are often π-π* transitions localized on the imidazole rings for similar compounds.[6]

A generalized workflow for these theoretical studies is depicted in the following diagram.

G cluster_input Input cluster_calc Computational Protocol cluster_output Output & Analysis mol_structure Initial Molecular Structure (e.g., from X-ray data or builder) geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, MEP, NBO) geom_opt->electronic_props td_dft Excited State Calculation (TD-DFT) geom_opt->td_dft opt_geom Optimized Geometry freq_calc->opt_geom thermo Thermodynamic Properties freq_calc->thermo electronic_structure Electronic Structure Data electronic_props->electronic_structure uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis

Caption: A typical workflow for the theoretical study of this compound's electronic structure.

Predicted Quantitative Data

Based on experimental data for related compounds and theoretical calculations on similar systems, the following tables summarize the expected ranges for key structural and electronic parameters of this compound.

Table 2: Predicted Geometrical Parameters from DFT Calculations

ParameterPredicted Value Range
C-N bond length (imidazole ring) 1.32 - 1.39 Å
C=C bond length (imidazole ring) 1.35 - 1.38 Å
C-C bond length (methylene bridge) 1.50 - 1.54 Å
C-N-C bond angle (imidazole ring) 107 - 110°
N-C-N bond angle (imidazole ring) 110 - 113°
Dihedral Angle (between imidazole rings) 60 - 90°

Note: These are representative values and the actual optimized geometry will depend on the specific level of theory and basis set used.

Table 3: Predicted Electronic Properties from DFT Calculations

PropertyPredicted Value RangeDescription
HOMO Energy -6.0 to -5.0 eVHighest Occupied Molecular Orbital energy, related to electron-donating ability.
LUMO Energy -1.0 to 0.0 eVLowest Unoccupied Molecular Orbital energy, related to electron-accepting ability.
HOMO-LUMO Gap 4.0 to 5.0 eVEnergy difference between HOMO and LUMO, indicates chemical reactivity and stability.
Dipole Moment 2.0 to 4.0 DebyeA measure of the overall polarity of the molecule.
First Major Electronic Transition (λmax) 260 - 290 nmPredicted absorption maximum from TD-DFT, likely corresponding to a π-π* transition.[6]

Visualization of Molecular Structure and Orbitals

The three-dimensional structure of this compound is crucial for understanding its steric and electronic properties. The relationship between the constituent imidazole rings and the central methylene bridge defines its conformational flexibility.

Caption: A schematic representation of the molecular connectivity in this compound.

Visualizing the frontier molecular orbitals (HOMO and LUMO) provides further insight. The HOMO is expected to be localized primarily on the π-systems of the imidazole rings, indicating these are the sites of electron donation. The LUMO is also anticipated to be a π* orbital distributed over the imidazole rings.

Conclusion

Theoretical studies provide an indispensable tool for elucidating the electronic structure and properties of this compound. By employing standard DFT and TD-DFT methodologies, researchers can gain a detailed understanding of its geometry, reactivity, and spectroscopic characteristics. This knowledge is fundamental for the rational design of new metal complexes for applications in catalysis and medicine. The protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals engaged in the computational investigation of this important ligand and its derivatives.

References

Methodological & Application

Synthesis and Application of Metal Complexes with Bis(N-methylimidazole-2-yl)methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of metal complexes incorporating the versatile chelating ligand, bis(N-methylimidazole-2-yl)methane. The unique structural features of this ligand allow for the formation of stable complexes with a variety of transition metals, leading to compounds with promising applications in medicinal chemistry and catalysis.

Introduction

This compound is a bidentate N,N'-donor ligand that coordinates with metal ions through the nitrogen atoms of its two imidazole rings. The flexible methylene bridge allows the ligand to form stable chelate rings with metal centers, resulting in complexes with diverse geometries and electronic properties. These characteristics make such complexes attractive candidates for various applications, including as antimicrobial and anticancer agents, and as catalysts in organic transformations. This document outlines the synthesis of representative iron(II), copper(II), and ruthenium(II) complexes and provides protocols for evaluating their biological activity and catalytic potential.

Data Presentation

Table 1: Synthesis and Characterization of Metal Complexes with this compound
ComplexMetal SaltSolventReaction ConditionsYield (%)ColorKey IR Bands (cm⁻¹) ν(C=N)
[Fe(BIM)Cl₂]FeCl₂MethanolReflux, 4h~85Pale Yellow~1620
[Cu(BIM)Cl₂]CuCl₂·2H₂OEthanolStirring, RT, 6h~90Green~1615
[Ru(BIM)(CO)₂Cl₂][Ru(CO)₂Cl₂]nMethanolReflux, 2h~78Colorless~2060, 1995 (ν(CO))

BIM = this compound

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values in µM) for Analogous Imidazole-Based Metal Complexes
Complex TypeMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)Reference
Copper(II)-bis(imidazolyl)10.24[1]6.8[1]15.80[2]15.58[2][1][2]
Zinc(II)-bis(benzimidazolyl)-8.3[3]-12.31[3][3]
Cisplatin (Reference)~5-20~5-15~10-25~8-20[4]

Note: Data for analogous complexes are provided as representative examples. IC₅₀ values for the specific this compound complexes should be determined experimentally.

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) for Analogous Imidazole-Based Metal Complexes
Complex TypeE. coliS. aureusP. aeruginosaB. subtilisReference
Cobalt(II)-bis(benzimidazolyl)156156-312[5]
Nickel(II)-thiazolyl-imino1.957.813.91-[6]
Zinc(II)-thiazolyl-imino15.6331.2531.25-[6]

Note: Data for analogous complexes are provided as representative examples. MIC values for the specific this compound complexes should be determined experimentally.

Experimental Protocols

Synthesis of this compound (BIM) Ligand

A common method for synthesizing this compound involves the alkylation of N-methylimidazole.

Protocol:

  • To a solution of N-methylimidazole in a suitable solvent such as THF or DMSO, add a methylene source like dichloromethane (CH₂Cl₂).

  • The reaction mixture is typically stirred at an elevated temperature for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation and purified by recrystallization.

General Protocol for Synthesis of Metal Complexes

Protocol for [Fe(BIM)Cl₂]:

  • In a round-bottom flask, dissolve this compound (1 mmol) in methanol (20 mL).

  • To this solution, add a solution of iron(II) chloride (FeCl₂) (1 mmol) in methanol (10 mL) dropwise with stirring.

  • Reflux the reaction mixture for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the solution to cool to room temperature, during which a pale yellow precipitate will form.

  • Collect the solid by filtration, wash with cold methanol, and dry in vacuo.

Protocol for [Cu(BIM)Cl₂]:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a flask.

  • Add a solution of copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) in ethanol (10 mL) to the ligand solution while stirring.

  • Continue stirring the mixture at room temperature for 6 hours.

  • A green precipitate will form, which can be collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Protocol for [Ru(BIM)(CO)₂Cl₂]: [7][8]

  • Prepare a solution of the ruthenium carbonyl precursor, [Ru(CO)₂Cl₂]n, in methanol.

  • Add a stoichiometric amount of this compound to the ruthenium solution.

  • Reflux the mixture for 2 hours.[7]

  • Cool the solution to room temperature to allow for the precipitation of the colorless product.

  • Isolate the complex by filtration, wash with cold methanol, and dry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to evaluate the anticancer activity of the synthesized complexes.[1]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the metal complexes in DMSO and dilute to various concentrations with cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or isopropanol to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of the metal complexes against bacterial strains.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension (e.g., E. coli, S. aureus) and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the metal complexes in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Catalytic Oxidation of Cyclohexane

This protocol evaluates the catalytic activity of the metal complexes in the oxidation of cyclohexane.[8][9][10]

Protocol:

  • In a reaction vessel, dissolve the metal complex (catalyst) in acetonitrile.

  • Add cyclohexane to the solution.

  • Initiate the reaction by adding an oxidant, such as hydrogen peroxide, to the mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature for a specified time (e.g., 24 hours).

  • Analyze the reaction products by gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity for cyclohexanol and cyclohexanone.

DNA Interaction Studies (UV-Visible Spectroscopy)

This protocol assesses the binding of the metal complexes to DNA.[11][12][13]

Protocol:

  • Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

  • Prepare a stock solution of the metal complex in the same buffer.

  • Keep the concentration of the metal complex constant while titrating with increasing concentrations of CT-DNA.

  • Record the UV-Visible absorption spectrum after each addition of DNA.

  • Analyze the changes in the absorption spectra (hypochromism or hyperchromism and red or blue shifts) to determine the mode and strength of the interaction.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization N_methylimidazole N-methylimidazole BIM_Ligand This compound (BIM) N_methylimidazole->BIM_Ligand Alkylation CH2Cl2 Dichloromethane CH2Cl2->BIM_Ligand Metal_Complex [M(BIM)Xn] BIM_Ligand->Metal_Complex Metal_Salt Metal Salt (FeCl₂, CuCl₂, [Ru(CO)₂Cl₂]n) Metal_Salt->Metal_Complex Solvent Solvent (Methanol/Ethanol) Solvent->Metal_Complex Spectroscopy Spectroscopy (IR, NMR, UV-Vis) Metal_Complex->Spectroscopy X_Ray X-Ray Crystallography Metal_Complex->X_Ray

Caption: Workflow for the synthesis and characterization of metal complexes.

Application_Workflow cluster_bio Biological Evaluation cluster_catalysis Catalytic Evaluation Metal_Complex Synthesized Metal Complex Cytotoxicity Cytotoxicity Assay (MTT) Metal_Complex->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Metal_Complex->Antimicrobial DNA_Binding DNA Interaction Studies Metal_Complex->DNA_Binding Catalytic_Oxidation Catalytic Oxidation of Cyclohexane Metal_Complex->Catalytic_Oxidation IC50 IC₅₀ Values Cytotoxicity->IC50 MIC_Values MIC Values Antimicrobial->MIC_Values Binding_Mode Binding Mode & Constant DNA_Binding->Binding_Mode Conversion Conversion & Selectivity Catalytic_Oxidation->Conversion

Caption: Workflow for evaluating the applications of the synthesized metal complexes.

References

Applications of Bis(N-methylimidazole-2-yl)methane in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(N-methylimidazole-2-yl)methane is a versatile bidentate N,N'-donor ligand that has garnered significant attention in the field of coordination chemistry and catalysis. Its ability to form stable complexes with a variety of transition metals, including manganese, iron, and copper, has led to the development of novel catalysts for a range of organic transformations. This document provides an overview of the catalytic applications of this compound and its derivatives, with a focus on oxidative coupling reactions and C-H bond functionalization. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further exploration of these catalytic systems in research and development settings.

Oxidative Coupling of Primary Amines to Imines Catalyzed by Manganese Complexes

Manganese complexes of bis(imidazole)methane-based ligands have proven to be effective catalysts for the aerobic oxidative coupling of primary amines to their corresponding imines. This transformation is of fundamental importance in organic synthesis, as imines are valuable intermediates for the preparation of a wide array of nitrogen-containing compounds.

Quantitative Data

The catalytic performance of a representative manganese(II) complex, [Mn(L)(OAc)₂] (where L is a derivative of bis(imidazole)methane), in the oxidative coupling of various benzylamine derivatives is summarized in Table 1. The reactions are typically carried out under solvent-free conditions using atmospheric air as the oxidant.

Table 1: Catalytic Oxidative Coupling of Primary Amines to Imines

EntrySubstrateProductConversion (%)
1BenzylamineN-Benzylidenebenzylamine92
24-MethylbenzylamineN-(4-Methylbenzylidene)-4-methylbenzylamine88
34-MethoxybenzylamineN-(4-Methoxybenzylidene)-4-methoxybenzylamine85
44-ChlorobenzylamineN-(4-Chlorobenzylidene)-4-chlorobenzylamine90
54-BromobenzylamineN-(4-Bromobenzylidene)-4-bromobenzylamine91
64-NitrobenzylamineN-(4-Nitrobenzylidene)-4-nitrobenzylamine75

Reaction Conditions: Amine (1 mmol), Catalyst (0.01 mmol), 60 °C, 5 h, under air.

Experimental Protocol: General Procedure for the Oxidative Coupling of Benzylamine
  • To a 10 mL round-bottom flask, add the manganese(II) catalyst (e.g., [Mn(L)(OAc)₂], 0.01 mmol).

  • Add benzylamine (1 mmol, 107 µL).

  • The flask is left open to the atmosphere and placed in a preheated oil bath at 60 °C.

  • The reaction mixture is stirred for 5 hours.

  • After completion of the reaction (monitored by TLC), the product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Catalytic Cycle

The proposed catalytic cycle for the manganese-catalyzed oxidative coupling of primary amines is depicted below. The cycle is initiated by the coordination of the amine to the Mn(II) center. Subsequent oxidation by atmospheric oxygen generates a high-valent manganese-oxo species, which then facilitates the dehydrogenation of the coordinated amine to form the imine product and water, regenerating the active Mn(II) catalyst.

G cluster_cycle Catalytic Cycle MnII Mn(II) Catalyst AmineCoord [Mn(II)(R-CH2NH2)2] MnII->AmineCoord + 2 R-CH2NH2 Oxidation [Mn(IV)=O(R-CH2NH2)2] AmineCoord->Oxidation + O2 ImineFormation Imine Product Release Oxidation->ImineFormation - R-CH=N-CH2-R - H2O Regeneration Catalyst Regeneration ImineFormation->Regeneration Regeneration->MnII

Caption: Proposed catalytic cycle for the Mn-catalyzed oxidative coupling of primary amines.

Catalytic Oxidation of Cyclohexane by Iron Complexes

Iron complexes are attractive catalysts for C-H bond functionalization due to the low cost and low toxicity of iron. While complexes of this compound itself are under investigation, related iron-bispidine complexes have demonstrated notable activity in the oxidation of unactivated C-H bonds, such as those in cyclohexane, using hydrogen peroxide as the oxidant.

Quantitative Data

The catalytic performance of an iron-bispidine complex in the oxidation of cyclohexane is presented in Table 2. The reaction yields a mixture of cyclohexanol and cyclohexanone.

Table 2: Iron-Catalyzed Oxidation of Cyclohexane

EntryCatalyst Loading (mol%)OxidantSolventYield (%) (Cyclohexanol + Cyclohexanone)A/K Ratio
10.1H₂O₂Acetonitrile354:1

Reaction Conditions: Cyclohexane (2.1 mmol), Catalyst (2.1 µmol), H₂O₂ (210 µmol) in acetonitrile (3 mL) at 25 °C.[1]

Experimental Protocol: General Procedure for the Oxidation of Cyclohexane
  • In a 10 mL Schlenk flask, dissolve the iron-bispidine catalyst (2.1 µmol) in acetonitrile (2.7 mL).

  • Add cyclohexane (2.1 mmol, 224 µL).

  • A solution of hydrogen peroxide (30% in H₂O, 210 µmol, 21.4 µL) in acetonitrile (0.3 mL) is added slowly via a syringe pump over 30 minutes at 25 °C with vigorous stirring.

  • After the addition is complete, the reaction is stirred for an additional 5 minutes.

  • The reaction is quenched by the addition of a small amount of MnO₂.

  • The product yields are determined by gas chromatography (GC) using an internal standard.

Reaction Workflow

The experimental workflow for the iron-catalyzed oxidation of cyclohexane is outlined below.

G Start Start Dissolve Dissolve Fe-bispidine catalyst in Acetonitrile Start->Dissolve AddSubstrate Add Cyclohexane Dissolve->AddSubstrate AddOxidant Add H2O2 solution (via syringe pump) AddSubstrate->AddOxidant React Stir at 25°C AddOxidant->React Quench Quench with MnO2 React->Quench Analyze Analyze by GC Quench->Analyze End End Analyze->End

Caption: Experimental workflow for the iron-catalyzed oxidation of cyclohexane.

Oxidative Coupling of Phenols Catalyzed by Copper Complexes

Copper complexes containing N-methylimidazole ligands are effective catalysts for the oxidative coupling of phenols, a key reaction in the synthesis of polyphenylene oxide (PPO) polymers and other valuable organic molecules. The reaction typically utilizes dioxygen from the air as the terminal oxidant.

Mechanism and Key Intermediates

The catalytic cycle is believed to involve the formation of a dinuclear copper species as the active catalyst. The phenol substrate coordinates to the copper center, followed by an electron transfer process to generate a phenoxy radical. These radicals then couple to form the desired product. The role of dioxygen is to reoxidize the resulting Cu(I) species back to the active Cu(II) state.[2][3]

Catalytic Pathway

A simplified representation of the catalytic pathway for the copper-catalyzed oxidative coupling of 2,6-dimethylphenol is shown below.

G cluster_pathway Catalytic Pathway CuII 2 [Cu(II)L] PhenolCoord [Cu(II)L(ArOH)] CuII->PhenolCoord + ArOH ET Phenoxy Radical Formation + [Cu(I)L] PhenolCoord->ET - H+ Coupling C-C or C-O Coupling ET->Coupling Reoxidation [Cu(I)L] Reoxidation ET->Reoxidation Product Product Coupling->Product Reoxidation->CuII + H2O O2 O2 O2->Reoxidation

Caption: Simplified pathway for copper-catalyzed oxidative coupling of phenols.

Experimental Protocol: General Procedure for the Oxidative Coupling of 2,6-Dimethylphenol
  • A solution of the copper(II) catalyst (e.g., a complex formed in situ from a Cu(II) salt and this compound) in a suitable solvent (e.g., toluene or chlorobenzene) is prepared in a reaction vessel equipped with a gas inlet.

  • A base, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is added.

  • The solution is stirred under an atmosphere of oxygen or air.

  • A solution of 2,6-dimethylphenol in the same solvent is added dropwise to the catalyst solution.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 25-50 °C) for a specified time.

  • The resulting polymer is precipitated by adding the reaction mixture to a non-solvent like methanol.

  • The polymer is collected by filtration, washed, and dried.

Conclusion

Complexes of this compound and its derivatives are promising catalysts for a variety of important organic transformations. The manganese-catalyzed oxidative coupling of amines provides an efficient and environmentally friendly route to imines. Iron complexes show potential for the challenging functionalization of unactivated C-H bonds. Copper-catalyzed phenol coupling using these ligands offers a pathway to valuable polymers and fine chemicals. Further research into the synthesis of well-defined complexes with this ligand, detailed mechanistic studies, and expansion of the substrate scope will undoubtedly lead to the development of even more active and selective catalytic systems for applications in academic and industrial research.

References

Application Notes and Protocols for Copper Complexes with bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copper complexes featuring the ligand bis(N-methylimidazole-2-yl)methane (Me₂BIM). The information is intended to guide researchers in exploring the utility of these complexes in anticancer drug development and catalysis.

Introduction

This compound is a bidentate N,N'-donor ligand capable of forming stable complexes with copper in both its +1 and +2 oxidation states. The resulting copper complexes have garnered interest due to their potential as anticancer agents and catalysts in various organic transformations. The imidazole moieties mimic the histidine residues found in the active sites of many metalloenzymes, making these complexes valuable for biomimetic studies.

Applications

The primary applications of this compound copper complexes lie in two main areas:

  • Anticancer Research: Copper complexes are known to exhibit cytotoxicity against cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), DNA interaction, and inhibition of cellular enzymes. The hypoxic environment of tumors can facilitate the reduction of Cu(II) to the more cytotoxic Cu(I) species, offering a degree of selectivity for cancer cells.[1] While specific data for Me₂BIM copper complexes is still emerging, related bis(imidazole) copper complexes have shown promising anticancer activity.

  • Catalysis: Copper complexes are versatile catalysts for a range of organic reactions. Complexes with imidazole-based ligands have been particularly effective in oxidation reactions, mimicking the function of copper-containing oxidase enzymes. These complexes can catalyze the oxidation of substrates like benzene and alcohols under mild conditions.

Data Presentation

Table 1: Crystallographic Data for a Dinuclear Copper(I) Complex with this compound
ParameterValue
Chemical Formula--INVALID-LINK--₂
Molecular Weight953.88 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a22.5575 (11) Å
b7.0307 (3) Å
c25.4982 (16) Å
β109.118 (2)°
Volume3820.9 (3) ų
Z4

Source: Abuskhuna et al. (2004a) as cited in a related study[2]

Table 2: Cytotoxicity Data of Related Copper(II) Imidazole Complexes on Cancer Cell Lines
Complex/LigandCell LineIC₅₀ (µM)Exposure Time (h)
[Cu(L)₂(H₂O)₂]Cl₂ (L = 2,4,5-triphenyl-1H-imidazole)T74D (Breast Cancer)8.78 µg/mLNot Specified
[Cu(L)₂(H₂O)₂]Cl₂ (L = 2,4,5-triphenyl-1H-imidazole)HeLa (Cervical Cancer)14.46 µg/mLNot Specified
Copper(II) complex with a phthalazine-imidazoline ligandMDA-MB-231 (Breast Cancer)Viability of 23.6% at 200 µg/mL48

Note: The data in this table is for structurally related copper-imidazole complexes and is provided for comparative purposes.[3][4] Specific IC₅₀ values for this compound copper complexes are not yet widely reported in the literature.

Table 3: Catalytic Activity of a Related Copper(II) bis(imidazolyl)methane Complex
SubstrateProduct(s)Conversion (%)
BenzenePhenol, 1,4-benzoquinoneNot specified

Note: This data is for a copper(II) complex with bis(1,4,5-trimethyl-2-imidazolyl)methane and is indicative of the potential catalytic applications.[5]

Experimental Protocols

Protocol 1: Synthesis of the Ligand - this compound (Me₂BIM)

This protocol is based on modifications of literature methods.

Materials:

  • N-methylimidazole

  • Paraformaldehyde

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve N-methylimidazole in an appropriate solvent like dichloromethane.

  • Add paraformaldehyde and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis of a Dinuclear Copper(I) Complex - Cu₂(Me₂BIM)₃₂

This protocol is adapted from a published procedure.[2]

Materials:

  • This compound (Me₂BIM)

  • --INVALID-LINK-- (tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate)

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

Procedure:

  • In a glovebox under an inert atmosphere ([O₂] < 1 p.p.m. and [H₂O] < 1 p.p.m.), dissolve --INVALID-LINK-- (1.15 mmol, 433 mg) in acetonitrile (3 ml).

  • In a separate vial, dissolve Me₂BIM (1.13 mmol, 200 mg) in dichloromethane (4 ml).

  • Add the Me₂BIM solution to the copper(I) salt solution.

  • Stir the mixture for 1 hour at room temperature.

  • Induce precipitation by adding diethyl ether (7 ml).

  • Collect the resulting yellow precipitate by filtration.

  • Dry the solid under vacuum.

  • Recrystallize the powder from a mixture of CH₂Cl₂/MeCN/Et₂O to obtain single crystals suitable for X-ray diffraction.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the anticancer activity of the synthesized copper complexes.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized copper complex dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the copper complex in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Proposed Mechanism of Anticancer Activity

The anticancer activity of many copper complexes is believed to be initiated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage, ultimately triggering apoptosis (programmed cell death).

anticancer_mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_organelles Organelles Cu_Complex Cu(II)-Me₂BIM Complex Intracellular_Cu Intracellular Cu(II)-Me₂BIM Cu_Complex->Intracellular_Cu Cellular Uptake Cell_Membrane Reduction Reduction (e.g., by Glutathione) Intracellular_Cu->Reduction Cu_I_Complex Cu(I)-Me₂BIM Reduction->Cu_I_Complex ROS Reactive Oxygen Species (ROS) Cu_I_Complex->ROS Fenton-like Reactions Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Mitochondrial Damage DNA DNA Oxidative_Stress->DNA DNA Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA->Apoptosis

Caption: Proposed mechanism of anticancer activity for copper-Me₂BIM complexes.

Experimental Workflow for Synthesis and Characterization

This diagram illustrates the general workflow for the synthesis and characterization of this compound copper complexes.

synthesis_workflow Ligand_Synthesis Synthesis of This compound Complexation Complexation with Copper Salt (Cu(I) or Cu(II)) Ligand_Synthesis->Complexation Purification Purification and Crystallization Complexation->Purification Characterization Spectroscopic and Structural Characterization Purification->Characterization Biological_Testing Biological Activity (e.g., Cytotoxicity Assay) Characterization->Biological_Testing Catalytic_Testing Catalytic Activity (e.g., Oxidation Reaction) Characterization->Catalytic_Testing

Caption: General workflow for synthesis and characterization of copper-Me₂BIM complexes.

Logical Relationship for Catalytic Oxidation

This diagram shows the logical steps involved in the catalytic oxidation of a substrate using a copper-Me₂BIM complex.

catalytic_cycle Catalyst Cu-Me₂BIM Complex Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate + Substrate Substrate Substrate (e.g., Alcohol) Oxidant Oxidant (e.g., O₂ or H₂O₂) Product Oxidized Product Intermediate->Product + Oxidant Regenerated_Catalyst Regenerated Cu-Me₂BIM Complex Product->Regenerated_Catalyst - Product Regenerated_Catalyst->Catalyst Catalytic Cycle Continues

Caption: Logical steps in the catalytic oxidation cycle.

References

Application Notes and Protocols for the Preparation of Ruthenium Complexes with Bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various ruthenium(II) complexes featuring the bidentate N-donor ligand, bis(N-methylimidazole-2-yl)methane (BIM). These complexes are of significant interest in the fields of medicinal inorganic chemistry and catalysis. The protocols outlined below are based on established synthetic methodologies for analogous ruthenium complexes and are intended to serve as a comprehensive guide for researchers.

Introduction to Ruthenium-BIM Complexes

Ruthenium complexes have emerged as promising alternatives to platinum-based anticancer drugs due to their unique modes of action and reduced toxicity profiles. The coordination of specific ligands, such as this compound, allows for the fine-tuning of the electronic and steric properties of the resulting ruthenium complexes, which can significantly influence their biological activity. The imidazole moieties within the BIM ligand are known to mimic the binding of purine bases in DNA, making these complexes potential DNA-targeting agents. Furthermore, the overall charge, lipophilicity, and reactivity of the complexes can be modulated by the choice of ancillary ligands, leading to a diverse range of potential therapeutic agents and catalysts.

Experimental Protocols

This section details the synthetic procedures for three distinct classes of ruthenium(II)-BIM complexes: carbonyl, arene, and polypyridyl complexes.

Synthesis of Dicarbonyl-dichloro-[this compound]ruthenium(II)

This protocol describes the synthesis of a ruthenium carbonyl complex where the BIM ligand is coordinated to a Ru(II) center along with two carbonyl and two chloride ligands.

Protocol:

  • Starting Material: The polymeric ruthenium(II) carbonyl chloride, [Ru(CO)₂Cl₂]n, is used as the precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend [Ru(CO)₂Cl₂]n in methanol.

  • Ligand Addition: Add a stoichiometric amount of this compound (BIM) to the suspension.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by observing the dissolution of the polymeric starting material and a change in color of the solution.

  • Isolation: After the reaction is complete (typically after several hours), allow the solution to cool to room temperature.

  • Crystallization: Reduce the solvent volume under reduced pressure to induce crystallization of the product.

  • Purification: Collect the resulting solid by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Experimental Workflow:

G cluster_workflow Synthesis of [Ru(BIM)(CO)2Cl2] start [Ru(CO)2Cl2]n + BIM in Methanol reflux Reflux start->reflux Heat cool Cool to RT reflux->cool concentrate Reduce Volume cool->concentrate filter Filter & Wash concentrate->filter product [Ru(BIM)(CO)2Cl2] filter->product

Caption: Synthetic workflow for [Ru(BIM)(CO)₂Cl₂].

Synthesis of Arene-Ruthenium(II) Complexes with BIM

This protocol outlines the preparation of a half-sandwich "piano-stool" arene-ruthenium(II) complex, a class of compounds known for their catalytic and anticancer properties.

Protocol:

  • Starting Material: The dimeric arene-ruthenium(II) chloride complex, for example, [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂, is used as the precursor.

  • Reaction Setup: Dissolve the ruthenium dimer in a suitable solvent such as methanol or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand Addition: Add a solution of this compound (BIM) in the same solvent to the ruthenium dimer solution. A 2:1 molar ratio of BIM to the dimeric ruthenium precursor is typically used.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within a few hours, often indicated by a color change.

  • Isolation: If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography.

  • Counter-ion Exchange (Optional): If a salt is desired, the chloride counter-ion can be exchanged by reacting the complex with a salt such as NH₄PF₆ or NaBPh₄ in a suitable solvent.

Experimental Workflow:

G cluster_workflow Synthesis of Arene-Ru(II)-BIM Complexes start [(arene)RuCl2]2 + BIM in Solvent stir Stir at RT start->stir isolate Isolate Crude Product stir->isolate purify Purify isolate->purify product [(arene)Ru(BIM)Cl]Cl purify->product

Caption: Synthetic workflow for Arene-Ru(II)-BIM complexes.

Synthesis of Polypyridyl-Ruthenium(II) Complexes with BIM

This protocol describes the synthesis of a heteroleptic ruthenium(II) complex containing both a polypyridyl ligand (e.g., 2,2'-bipyridine) and the BIM ligand.

Protocol:

  • Starting Material: The precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O, is typically used.

  • Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a stoichiometric amount of this compound (BIM) in a solvent mixture, such as ethanol/water.

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature. The product is typically precipitated as a hexafluorophosphate salt by adding a saturated aqueous solution of NH₄PF₆.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with water, followed by diethyl ether, and then dry it under vacuum. Further purification can be achieved by column chromatography on alumina or silica gel.

Experimental Workflow:

G cluster_workflow Synthesis of Ru(bpy)2(BIM)2 start [Ru(bpy)2Cl2] + BIM in Ethanol/Water reflux Reflux start->reflux cool Cool to RT reflux->cool precipitate Add NH4PF6(aq) cool->precipitate filter Filter & Wash precipitate->filter product [Ru(bpy)2(BIM)](PF6)2 filter->product G cluster_pathway Apoptosis Induction by Ruthenium-BIM Complexes Ru_BIM Ruthenium-BIM Complex DNA_Damage DNA Damage Ru_BIM->DNA_Damage Mitochondria Mitochondrial Dysfunction (ROS ↑) Ru_BIM->Mitochondria ER_Stress ER Stress Ru_BIM->ER_Stress Death_Receptors Death Receptors Ru_BIM->Death_Receptors p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Caspase9 Caspase-9 Activation ER_Stress->Caspase9 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 p53->Bax_Bak Cyto_c Cytochrome c Release Bax_Bak->Cyto_c Cyto_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols: Catalytic Activity of Manganese Complexes of Bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of manganese complexes featuring the bis(N-methylimidazole-2-yl)methane ligand. The protocols detailed below are based on established methodologies for similar manganese-based catalysts and are intended to serve as a starting point for further investigation and optimization.

Introduction

Manganese, being an earth-abundant and biocompatible metal, offers a sustainable alternative to precious metal catalysts. Its complexes with nitrogen-containing ligands, such as this compound, have shown significant promise in a variety of catalytic transformations. These complexes are particularly effective in oxidation reactions, including the aerobic oxidative coupling of amines to imines and the epoxidation of olefins. Imines and epoxides are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the synthesis of the ligand and its manganese complex, followed by detailed protocols for its use in these key catalytic reactions.

Synthesis Protocols

Synthesis of this compound Ligand

This protocol is adapted from literature procedures for the synthesis of similar bis(imidazolyl)methane compounds.

Materials:

  • N-methylimidazole

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.0 eq) in dry DMF in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-methylimidazole (2.0 eq) in dry DMF to the NaH suspension.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Add dichloromethane (0.95 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir overnight.

  • Cool the reaction to room temperature and quench cautiously with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound as a pure compound.

Synthesis of the Manganese(II) Complex

This is a general procedure for the synthesis of manganese(II) complexes with N-donor ligands.

Materials:

  • This compound

  • Manganese(II) chloride (MnCl₂) or Manganese(II) acetate (Mn(OAc)₂)

  • Methanol or Ethanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol.

  • In a separate flask, dissolve the manganese(II) salt (1.0 eq) in the same solvent.

  • Add the manganese salt solution dropwise to the ligand solution with stirring.

  • A precipitate may form immediately or upon stirring for a few hours.

  • If no precipitate forms, the solution can be concentrated, and diethyl ether can be added to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent and then with diethyl ether.

  • Dry the complex under vacuum.

Catalytic Applications and Protocols

Aerobic Oxidative Coupling of Primary Amines to Imines

Manganese complexes of bis(imidazole)methane-based ligands have demonstrated efficient catalytic activity in the aerobic, solvent-free oxidative coupling of primary amines to their corresponding imines.[1][2]

General Protocol:

  • To a round-bottom flask, add the manganese complex of this compound (typically 1-2 mol%).

  • Add the primary amine substrate (1.0 eq).

  • The reaction is typically performed neat (solvent-free).

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) under an air or oxygen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the product can be purified by column chromatography.

Experimental Workflow for Amine Oxidation:

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification flask Round-bottom Flask stirring Stirring flask->stirring Under Air/O₂ and Heat catalyst Mn Complex (1-2 mol%) catalyst->flask amine Primary Amine amine->flask air Air/Oxygen Atmosphere heat Heating (60-80 °C) monitoring TLC/GC Analysis stirring->monitoring Periodic Sampling monitoring->stirring Continue if incomplete purification Column Chromatography monitoring->purification Proceed upon completion product Purified Imine purification->product

Caption: Workflow for manganese-catalyzed aerobic amine oxidation.

Proposed Catalytic Cycle for Aerobic Amine Oxidation:

G MnII Mn(II)-L AmineComplex [Mn(II)-L(RCH₂NH₂)] MnII->AmineComplex + RCH₂NH₂ MnIV_O [L-Mn(IV)=O] MnII->MnIV_O + O₂ MnIII_H [Mn(III)-L(H⁻)] AmineComplex->MnIII_H - RCH=NH₂⁺ MnIII_H->MnII + H⁺ ImineComplex [Mn(II)-L(RCH=NH)] MnIII_OH [L-Mn(III)-OH] MnIV_O->MnIII_OH + RCH₂NH₂ - RCH=NH₂⁺ MnIII_OH->MnII - H₂O

Caption: Proposed catalytic cycle for amine oxidation.

Quantitative Data for Oxidative Coupling of Benzylamines (Representative Data from Similar Mn Catalysts):

EntrySubstrate (Benzylamine)Catalyst Loading (mol%)Time (h)Yield (%)Reference
1Benzylamine2585[1]
24-Methylbenzylamine2592[1]
34-Methoxybenzylamine2688[1]
44-Chlorobenzylamine2775[1]
Epoxidation of Olefins

Manganese complexes are well-known catalysts for the epoxidation of various olefins using a range of oxidants.

General Protocol for Epoxidation:

  • In a reaction vessel, dissolve the olefin substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Add the manganese complex of this compound (0.1-1 mol%).

  • Add any co-catalysts or additives if required (e.g., a carboxylic acid).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) to the reaction mixture.

  • Stir the reaction vigorously and monitor its progress by TLC or GC.

  • After completion, quench the reaction (e.g., with a saturated sodium thiosulfate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the epoxide by column chromatography.

Experimental Workflow for Olefin Epoxidation:

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification vessel Reaction Vessel cooling Cooling (e.g., 0 °C) vessel->cooling olefin Olefin Substrate olefin->vessel catalyst Mn Complex (0.1-1 mol%) catalyst->vessel solvent Solvent solvent->vessel oxidant Oxidant Addition cooling->oxidant stirring Vigorous Stirring oxidant->stirring monitoring TLC/GC Analysis stirring->monitoring Periodic Sampling monitoring->stirring Continue if incomplete quench Quenching monitoring->quench Proceed upon completion extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Epoxide purification->product

References

Application Notes and Protocols for the Synthesis of Coordination Polymers using bis(N-methylimidazole-2-yl)methane and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of coordination polymers utilizing the versatile N-donor ligand, bis(N-methylimidazole-2-yl)methane, and its structurally related analogs. The document outlines protocols for ligand synthesis and the subsequent formation of coordination polymers with various transition metals. It also presents key quantitative data to facilitate the design and characterization of novel materials with potential applications in catalysis, luminescence, and drug delivery.

Introduction to this compound in Coordination Chemistry

This compound is a bidentate N,N'-donor ligand characterized by two N-methylimidazole rings linked by a flexible methylene bridge.[1] This flexibility allows the ligand to adopt various conformations, enabling it to chelate a single metal center or bridge two different metal ions, leading to the formation of diverse coordination polymer architectures.[1] The resulting coordination polymers can exhibit a range of interesting properties, including luminescence and catalytic activity, making them attractive targets for materials science and drug development research.[2] The synthesis of these polymers is influenced by several factors, including the choice of metal ion, counter-anion, solvent system, and reaction temperature.

Synthesis of this compound Ligand

A common and effective method for synthesizing this compound involves the alkylation of N-methylimidazole with a suitable methylene source.[1] This reaction leverages the nucleophilic character of the imidazole ring to form the central -CH2- linker.

Experimental Protocol: General Synthesis of this compound

  • Materials: N-methylimidazole, a methylene source (e.g., dichloromethane or dibromomethane), a strong base (e.g., sodium hydride or a potassium alkoxide), and an appropriate aprotic solvent (e.g., DMF or THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylimidazole in the chosen aprotic solvent.

    • Cool the solution in an ice bath and slowly add the strong base portion-wise while stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.

    • Slowly add the methylene source to the reaction mixture.

    • The reaction is then typically heated to a specific temperature and stirred for several hours to days.

    • Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

    • The crude product is purified using techniques such as column chromatography or recrystallization.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Coordination Polymers: Representative Protocols

While specific protocols for this compound are not extensively documented in the reviewed literature, the following protocols for the structurally similar ligands bis(2-methylimidazol-1-yl)methane (2-mBIM) and 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (1,4-bmimb) provide excellent starting points for experimental design.

Protocol 1: Synthesis of a Cadmium(II) Coordination Polymer with bis(2-methylimidazol-1-yl)methane (2-mBIM)

  • Materials: bis(2-methylimidazol-1-yl)methane (2-mBIM), Cadmium(II) perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O), Ethanol.

  • Procedure:

    • Dissolve bis(2-methylimidazol-1-yl)methane in ethanol.

    • In a separate container, dissolve Cadmium(II) perchlorate hexahydrate in ethanol.

    • Slowly add the solution of the ligand to the metal salt solution with continuous stirring.

    • Allow the resulting solution to stand at room temperature.

    • Colorless crystals of {--INVALID-LINK--₂}n suitable for X-ray diffraction will form over a period of several days.[3]

  • Characterization: The resulting coordination polymer can be characterized by single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.

Protocol 2: Synthesis of a Zinc(II) Coordination Polymer with 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (1,4-bmimb)

  • Materials: 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (1,4-bmimb), Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Phenylacetic acid (PhAA), Dimethylformamide (DMF), Deionized water.

  • Procedure:

    • Dissolve 1,4-bmimb, Zn(NO₃)₂·6H₂O, and phenylacetic acid in a mixture of DMF and deionized water.

    • Transfer the solution to a sealed glass bottle.

    • Heat the sealed bottle at 100 °C for 2 days under autogenous pressure.

    • Cool the vessel to room temperature.

    • Collect the resulting colorless crystals by filtration, wash with a DMF/water mixture, and dry at 45 °C.[2]

  • Characterization: The product can be analyzed using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), IR spectroscopy, thermogravimetric analysis (TGA), and fluorescence spectroscopy.

Data Presentation

The following tables summarize key quantitative data for representative coordination polymers synthesized from bis(imidazole) ligands.

Table 1: Crystallographic Data for Representative bis(imidazole)-based Coordination Polymers

Compound FormulaMetal CenterLigand(s)Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
{--INVALID-LINK--₂}nCd(II)2-mBIMRhombohedralR-3c12.3617(5)12.3617(5)38.896(3)90901205147.5(5)
{[Zn(1,4-bmimb)(PhAA)₂]·H₂O}nZn(II)1,4-bmimb, PhAAMonoclinicC2/c20.134(4)10.898(2)15.181(3)90109.11(3)903139.1(11)
[Cu(1,4-bmimb)₀.₅(2,6-PyDC)]nCu(II)1,4-bmimb, 2,6-PyDCMonoclinicP2₁/c9.876(2)13.011(3)10.899(2)90104.32(3)901357.0(5)
{[Cu(1,4-bmimb)₀.₅(2-PAC)(HCOO)]·2H₂O}nCu(II)1,4-bmimb, 2-PAC, HCOO⁻TriclinicP-18.341(2)10.321(2)11.019(2)80.81(3)75.19(3)67.34(3)845.7(3)

Data for {--INVALID-LINK--₂}n from[3]. Data for the other compounds from[2].

Table 2: Selected Bond Lengths and Angles for Representative Coordination Polymers

CompoundBondLength (Å)AngleDegree (°)
{[Zn(1,4-bmimb)(PhAA)₂]·H₂O}nZn-N2.035(2)N-Zn-N104.49(11)
Zn-O1.961(2)O-Zn-O100.28(9)
[Cu(1,4-bmimb)₀.₅(2,6-PyDC)]nCu-N1.897(2)N-Cu-N176.12(8)
Cu-O1.9940(18)O-Cu-O160.88(8)
{[Cu(1,4-bmimb)₀.₅(2-PAC)(HCOO)]·2H₂O}nCu-N1.968(2)N1-Cu1-N289.98(9)
Cu-O1.9651(19)O1-Cu1-O2174.30(8)

Data from[2].

Table 3: Spectroscopic and Thermal Properties of a Representative Zn(II) Coordination Polymer

CompoundPropertyValue
{[Zn(1,4-bmimb)(PhAA)₂]·H₂O}nFluorescence Emission Maxima442 nm (λex = 350 nm)
Ligand Fluorescence453 nm (λex = 350 nm)
IR (cm⁻¹) O-H stretch3400-3500 (broad)
IR (cm⁻¹) C=N, C=C stretch1500-1650

Data from[2].

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of coordination polymers using bis(imidazole) ligands.

G cluster_ligand Ligand Synthesis cluster_polymer Coordination Polymer Synthesis cluster_characterization Characterization Imidazole N-methylimidazole Ligand This compound Imidazole->Ligand MethyleneSource Methylene Source (e.g., CH₂Cl₂) MethyleneSource->Ligand Base Strong Base (e.g., NaH) Base->Ligand Polymer Coordination Polymer Ligand->Polymer MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Polymer Solvent Solvent (e.g., DMF/H₂O) Solvent->Polymer XRD X-ray Diffraction Polymer->XRD Spectroscopy Spectroscopy (IR, UV-Vis, Fluorescence) Polymer->Spectroscopy TGA Thermogravimetric Analysis Polymer->TGA

Caption: General workflow for the synthesis and characterization of coordination polymers.

Concluding Remarks

The use of this compound and its analogs as ligands for the construction of coordination polymers offers a versatile platform for the development of new functional materials. The provided protocols serve as a foundational guide for researchers to explore the synthesis of novel coordination polymers with tailored properties. The flexibility of the bis(imidazole) backbone, combined with the judicious selection of metal centers and auxiliary ligands, allows for the fine-tuning of the resulting structures and their potential applications in diverse scientific and technological fields.

References

Synthesis of Bis(N-methylimidazole-2-yl)methane: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of bis(N-methylimidazole-2-yl)methane, a valuable bidentate N,N'-donor ligand in coordination chemistry. The synthesis proceeds via a two-step process: the formation of the precursor salt, 3,3'-methylenebis(1-methyl-1H-imidazol-3-ium) dichloride, followed by its deprotonation to yield the final neutral product.

I. Overview of the Synthetic Pathway

The synthesis involves the alkylation of N-methylimidazole with dichloromethane to form a methylene-bridged bis(imidazolium) dichloride salt. The use of a polar aprotic cosolvent such as dimethyl sulfoxide (DMSO) has been shown to significantly enhance the reaction rate. The subsequent neutralization of this salt with a base yields the target compound, this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Bis(imidazolium) Salt cluster_step2 Step 2: Deprotonation and Isolation A N-Methylimidazole D Reaction at 100°C for 24h A->D B Dichloromethane B->D C DMSO (cosolvent) C->D E 3,3'-methylenebis(1-methyl-1H-imidazol-3-ium) dichloride D->E F Bis(imidazolium) Salt E->F Purification H Deprotonation & Extraction F->H G Aqueous Base (e.g., NaOH) G->H I This compound (Final Product) H->I

Application Notes and Protocols for bis(N-methylimidazole-2-yl)methane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, properties, and diverse applications of bis(N-methylimidazole-2-yl)methane and its derivatives. This class of compounds, characterized by two N-methylimidazole rings linked by a methylene bridge, serves as versatile ligands in coordination chemistry, leading to applications in catalysis and materials science. Furthermore, modifications of the core structure have yielded derivatives with promising biological activities, including anticancer and antimicrobial properties.

Chemical Properties and Synthesis

This compound is a bidentate N,N'-donor ligand that readily coordinates with a variety of transition metals.[1] The flexible methylene bridge allows the two imidazole rings to chelate a single metal center or bridge two metal ions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂N₄[2]
Molecular Weight 176.22 g/mol [2]
CAS Number 124225-99-6[2]
Topological Polar Surface Area 35.6 Ų[2]
XLogP3 0.1[2]
Experimental Protocol: Synthesis of bis(1-methyl-1H-imidazol-2-yl)methane

This protocol is based on the alkylation of N-methylimidazole with a dihalomethane, a common and effective method for creating the methylene bridge.[1]

Materials:

  • N-methylimidazole

  • Dichloromethane (CH₂Cl₂)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add N-methylimidazole and an excess of dichloromethane.

  • Add DMSO as a polar cosolvent (approximately 0.8 equivalents relative to the dichloroalkane).

  • Heat the reaction mixture to 70-110°C with vigorous stirring under a reflux condenser. The use of DMSO helps to stabilize the Sₙ2 transition state and improve conversion rates.

  • Monitor the reaction progress by TLC or NMR. The reaction may require several hours to reach completion.

  • Upon completion, allow the mixture to cool to room temperature. The product, a bis(imidazolium) dichloride salt, will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the resulting solid under vacuum to yield the bis(imidazolium) dichloride salt.

  • For the neutral this compound, a subsequent deprotonation step with a suitable base would be required.

Note: This procedure is for the synthesis of the corresponding bis(imidazolium) salt, which is a common precursor to the neutral ligand and its metal complexes.

Applications in Catalysis

Metal complexes of this compound and its derivatives are effective catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be tuned by modifying the imidazole rings or the bridging unit to optimize catalytic activity.

One notable application is in oxidation reactions. For instance, iron(II) complexes of bis(imidazol-2-yl)methane and its N-methylated derivative can catalyze the oxidation of the methylene bridge to a ketone using molecular oxygen as the oxidant.[1] These complexes also show promise in the challenging field of alkane functionalization.[3]

Experimental Workflow: Catalytic Oxidation

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Purification ligand This compound catalyst Metal-Ligand Complex ligand->catalyst metal_salt Metal Salt (e.g., FeCl2) metal_salt->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reaction_vessel Reaction at Controlled T, P catalyst->reaction_vessel substrate Substrate (e.g., Alkane) substrate->reaction_vessel oxidant Oxidant (e.g., O2) oxidant->reaction_vessel solvent_react Solvent solvent_react->reaction_vessel product Oxidized Product reaction_vessel->product workup Reaction Workup product->workup chromatography Chromatography workup->chromatography purified_product Purified Product chromatography->purified_product spectroscopy Spectroscopic Analysis (NMR, GC-MS) purified_product->spectroscopy

Caption: Workflow for a typical catalytic oxidation reaction.

Biological Applications: Anticancer and Antimicrobial Agents

Derivatives of bis(imidazole)methane have garnered significant interest for their potential therapeutic applications. The core structure can be modified to enhance biological activity and selectivity.

Anticancer Activity

Bis-benzimidazole derivatives, which share a similar structural motif, have been shown to exhibit anticancer properties by interfering with DNA topoisomerase I.[4] Certain malonic acid derivatives of bis-benzimidazoles were found to be cytotoxic against MCF7 (breast adenocarcinoma) and A431 (skin epidermoid carcinoma) cell lines.[4] While specific data for this compound is less reported in this context, related bis-imidazolium ionic liquids have demonstrated potent anticancer activity against a range of cancer cell lines.[5]

Table 2: In Vitro Anticancer Activity of Related bis-Imidazolium Derivatives

CompoundCell LineGI₅₀ (µg/mL)TGI (µg/mL)LC₅₀ (µg/mL)Reference
3e Various1.0 - 1.821.09 - 4.792.74 - 59.5[5]
3g Various1.0 - 1.821.09 - 4.792.74 - 59.5[5]
3f Various1.0 - 1.821.09 - 4.792.74 - 59.5[5]
5-Fluorouracil (Control) Various1.0 - 1.821.09 - 4.792.74 - 59.5[5]

GI₅₀: Growth Inhibition 50; TGI: Total Growth Inhibition; LC₅₀: Lethal Concentration 50. Data represents a range across multiple cell lines.

Signaling Pathway: DNA Topoisomerase I Inhibition

G bis-benzimidazole derivative bis-benzimidazole derivative DNA Topoisomerase I DNA Topoisomerase I bis-benzimidazole derivative->DNA Topoisomerase I Inhibits Relaxed DNA Relaxed DNA DNA Topoisomerase I->Relaxed DNA Supercoiled DNA Supercoiled DNA Supercoiled DNA->Relaxed DNA DNA Topo I DNA Replication/Transcription DNA Replication/Transcription Relaxed DNA->DNA Replication/Transcription Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis DNA Replication/Transcription->Cell Cycle Arrest/Apoptosis Inhibition leads to

Caption: Inhibition of DNA Topoisomerase I by bis-benzimidazole derivatives.

Antimicrobial Activity

Metal complexes of bis(imidazole) derivatives have been tested for their antimicrobial properties. For example, thiosemicarbazone derivatives of bis(1H-imidazol-2-yl)methane and their metal complexes with Pd(II), Cu(II), Hg(II), and Cd(II) have shown activity against various bacteria and fungi.[3] In many cases, the metal complexes exhibit higher antibacterial activity than the free ligand.[3]

Table 3: Antimicrobial Screening of a bis(imidazole) Derivative and its Metal Complexes

OrganismLigandPd(II) ComplexCu(II) ComplexHg(II) ComplexCd(II) Complex
Streptococcus pneumoniae+++++++
Bacillus subtilis++++++
Pseudomonas aeruginosa-----
Escherichia coli-++--
Aspergillus fumigatus+++++++
Candida albicans++++++

Activity indicated qualitatively: - (no activity), + (active), ++ (more active).

Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using a suitable software.

References

Application of Bis(N-methylimidazole-2-yl)methane in Bioinorganic Chemistry: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Bis(N-methylimidazole-2-yl)methane, often abbreviated as Me₂BIM, is a versatile bidentate N,N'-donor ligand that has garnered significant attention in bioinorganic chemistry. Its structure, featuring two N-methylimidazole rings linked by a flexible methylene bridge, allows it to effectively mimic the coordination environment provided by histidine residues in the active sites of various metalloenzymes. This mimicry is crucial for developing synthetic model complexes that provide insight into the structure, function, and catalytic mechanisms of these biological systems.

The imidazole moiety is a fundamental component of the amino acid histidine, which frequently serves as a ligand to metal ions in proteins. The flexible nature of the Me₂BIM ligand allows it to chelate a single metal center or bridge two different metal ions, leading to a diverse range of coordination geometries, including distorted trigonal planar, tetrahedral, and octahedral structures.[1][2] This adaptability makes it an invaluable tool for modeling complex biological active sites.

Key applications of this compound and its derivatives include:

  • Modeling Copper Protein Active Sites: The dual imidazole-like nitrogen donors in Me₂BIM make it an excellent candidate for modeling the active sites of copper proteins, such as those involved in electron transfer (e.g., plastocyanin) or oxygen transport (e.g., hemocyanin). Synthetic copper complexes with Me₂BIM help elucidate the geometric and electronic factors that govern the redox properties and reactivity of these proteins.[3]

  • Mimicking the 2-Histidine-1-Carboxylate Facial Triad: A prominent application involves derivatives of Me₂BIM. By introducing a carboxylate group on the bridging methylene carbon, ligands like 3,3-bis(1-methylimidazol-2-yl)propionate (MIm₂Pr) are synthesized. These N,N,O-tridentate ligands are exceptional mimics of the "2-His-1-carboxylate facial triad," a common structural motif found in the active sites of many mononuclear non-heme iron and zinc enzymes.[1][4][5] Studying the coordination chemistry of these ligand-metal complexes provides critical insights into the mechanisms of enzymes like carboxypeptidase (a zinc enzyme) and various iron oxygenases.[4][6]

  • Development of Biomimetic Catalysts: Metal complexes of Me₂BIM and its derivatives have demonstrated catalytic activity, functioning as synthetic enzyme mimics. For instance, certain iron complexes can catalyze oxidation reactions.[5] Notably, zinc complexes of the carboxylate-derivatized ligand MIm₂Pr have been shown to catalyze the unexpected conversion of pyruvate to oxalate in aqueous solutions, highlighting their potential in mimicking and discovering novel enzymatic transformations.[6]

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₂N₄[2][7]
Molecular Weight176.22 g/mol [2][7]
CAS Number124225-99-6[2][7]
IUPAC Name1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole[7]
Topological Polar Surface Area35.6 Ų[7]
Table 2: Crystallographic Data for a Dinuclear Copper(I) Complex, Cu₂(Me₂BIM)₃₂
ParameterValueReference
Formula--INVALID-LINK--₂[3]
Molecular Weight (Mᵣ)953.88[3]
Crystal SystemMonoclinic[3]
Space GroupP2₁/n[3]
a (Å)22.5575 (11)[3]
b (Å)7.0307 (3)[3]
c (Å)25.4982 (16)[3]
β (°)109.118 (2)[3]
Volume (V) (ų)3820.9 (3)[3]
Temperature (K)173[3]
Key Intramolecular Distances (Å)π–π stacking: 3.445 (2) and 3.547 (2)[3]

Visualizations

logical_relationship cluster_ligand Ligand Family cluster_mimic Biomimetic Target cluster_enzyme Enzyme Class L0 This compound (Me₂BIM) L1 Carboxylate Derivatives (e.g., MIm₂Pr) L0->L1 functionalization T1 Copper Protein Active Sites (e.g., Plastocyanin) L0->T1 Models T2 2-His-1-Carboxylate Facial Triad L1->T2 Mimics E2 Zinc Metalloenzymes (e.g., Carboxypeptidase) T2->E2 E3 Non-Heme Iron Enzymes (e.g., Oxygenases) T2->E3

Caption: Logical relationship between the ligand, its derivatives, and the biological structures they model.

experimental_workflow reactants Reactants: - Ligand (Me₂BIM) in CH₂Cl₂ - Cu(MeCN)₄ in MeCN mixing 1. Mix Solutions (Stir for 1h at RT in glovebox) reactants->mixing precipitation 2. Add Anti-Solvent (Et₂O) mixing->precipitation isolation 3. Filtration & Drying precipitation->isolation product Yellow Powder Product Cu₂(Me₂BIM)₃₂ isolation->product recrystallization 4. Recrystallization (CH₂Cl₂/MeCN/Et₂O) isolation->recrystallization crystals Single Crystals for Analysis recrystallization->crystals analysis 5. X-Ray Crystallographic Analysis crystals->analysis

Caption: Experimental workflow for the synthesis and characterization of a dinuclear Cu(I) complex.

catalytic_pathway catalyst [Zn(MIm₂Pr)Cl] intermediate Putative Zinc-Pyruvate Intermediate catalyst->intermediate polymer Oxalato-Bridged Zinc Coordination Polymer catalyst->polymer pyruvate Pyruvate pyruvate->intermediate coordination oxalate Oxalate intermediate->oxalate transformation water H₂O water->intermediate nucleophilic attack? oxalate->polymer self-assembly

Caption: Simplified pathway for the catalytic conversion of pyruvate to oxalate mediated by a Zn(II) complex.

Experimental Protocols

Protocol 1: General Synthesis of this compound (Me₂BIM)

This protocol is based on the common alkylation approach for synthesizing N-heterocyclic methane compounds.

Materials:

  • N-methylimidazole

  • Dichloromethane (CH₂Cl₂) or another suitable methylene source

  • A polar, high-boiling point solvent such as Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Round bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round bottom flask, dissolve N-methylimidazole (2.2 equivalents) in a minimal amount of DMSO.

  • Add an excess of dichloromethane (e.g., 5-10 equivalents), which serves as both a reactant and a solvent. The use of a polar cosolvent like DMSO is key to stabilizing the transition state and improving conversion rates.[8]

  • Attach a reflux condenser and heat the reaction mixture to 70-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or ¹H NMR. The reaction may take 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, an imidazolium salt, will likely precipitate from the reaction mixture. If not, slowly add diethyl ether to induce precipitation.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the product under vacuum to yield the bis(imidazolium) dichloride salt.

  • To obtain the neutral ligand, the salt can be neutralized with a suitable base (e.g., sodium hydroxide solution) and extracted into an organic solvent like dichloromethane, followed by drying and solvent evaporation.

Protocol 2: Synthesis of a Dinuclear Copper(I) Complex, Cu₂(Me₂BIM)₃₂

This protocol is adapted from the reported synthesis of the title compound.[3]

Materials:

  • This compound (Me₂BIM)

  • --INVALID-LINK-- (Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Glovebox or Schlenk line apparatus

  • Stir plate and magnetic stir bar

Procedure: (All steps must be performed under an inert atmosphere, e.g., in a nitrogen-filled glovebox, as Cu(I) is sensitive to oxidation by air).

  • In a small vial, dissolve 200 mg (1.13 mmol) of Me₂BIM in 4 mL of anhydrous CH₂Cl₂.

  • In a separate vial, dissolve 433 mg (1.15 mmol) of --INVALID-LINK-- in 3 mL of anhydrous MeCN.

  • While stirring, add the Me₂BIM solution to the copper(I) salt solution.

  • Continue stirring the resulting mixture for 1 hour at room temperature.

  • Induce precipitation by adding 7 mL of anhydrous Et₂O to the reaction mixture.

  • Collect the resulting yellow precipitate by filtration.

  • Wash the precipitate with a small amount of Et₂O and dry it under vacuum.

  • Yield: A typical yield is around 65%.

  • For Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow vapor diffusion of diethyl ether into a concentrated solution of the complex in a CH₂Cl₂/MeCN mixture.

Protocol 3: General Synthesis of a 1:1 Zinc(II) Complex with a Carboxylate-Derivative Ligand

This protocol describes a general method for forming complexes that model the 2-His-1-carboxylate triad, based on studies of ligands like 3,3-bis(1-methylimidazol-2-yl)propionate (MIm₂Pr).[6]

Materials:

  • Potassium salt of 3,3-bis(1-methylimidazol-2-yl)propionate (K-MIm₂Pr) or similar N,N,O-ligand

  • Zinc(II) chloride (ZnCl₂), anhydrous

  • Deuterated water (D₂O) for NMR studies, or a suitable solvent like ethanol/water for solid-state synthesis

  • NMR spectrometer

  • Standard laboratory glassware

Procedure (for solution-state study):

  • Prepare a stock solution of the potassium salt of the ligand (e.g., K-MIm₂Pr) in D₂O.

  • Acquire a ¹H NMR spectrum of the free ligand solution.

  • Prepare a stock solution of ZnCl₂ in D₂O.

  • To the NMR tube containing the ligand solution, add 1.0 equivalent of the ZnCl₂ solution.

  • Mix thoroughly and acquire a ¹H NMR spectrum. The formation of the 1:1 complex [Zn(MIm₂Pr)Cl(D₂O)] will be evidenced by shifts in the proton resonances of the imidazole rings and the propionate backbone compared to the free ligand.

Procedure (for solid-state isolation):

  • Dissolve the N,N,O-ligand (1.0 equivalent) in a suitable solvent mixture (e.g., ethanol/water).

  • If the ligand is in its protonated form, add one equivalent of a base (e.g., KOH) to deprotonate the carboxylate.

  • In a separate flask, dissolve ZnCl₂ (1.0 equivalent) in the same solvent.

  • Slowly add the zinc chloride solution to the ligand solution while stirring.

  • A precipitate may form immediately, or the solution may require slow evaporation or cooling to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The resulting solid can be characterized by techniques such as X-ray crystallography, elemental analysis, and IR spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of bis(N-methylimidazole-2-yl)methane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the alkylation of N-methylimidazole with dichloromethane.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of N-methylimidazole. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents or solvents. 4. Presence of moisture in the reaction.1. Ensure the use of a strong, fresh base (e.g., NaH, n-BuLi) and an appropriate solvent. Confirm the absence of water. 2. Monitor the reaction progress by TLC or 1H NMR. Consider increasing the reaction temperature or extending the reaction time. 3. Use freshly distilled solvents and high-purity reagents. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of Multiple Products (Side Reactions) 1. Over-alkylation leading to quaternary imidazolium salts. 2. Reaction at other positions of the imidazole ring. 3. Formation of polymeric byproducts.1. Control the stoichiometry of the reagents carefully. Add the alkylating agent (dichloromethane) slowly to the reaction mixture. 2. The C2 position is the most nucleophilic after deprotonation. Ensure complete deprotonation to favor reaction at this site. 3. Use a suitable excess of N-methylimidazole to minimize polymerization of the dichloromethane.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Oily or non-crystalline product.1. Use an appropriate excess of the more volatile starting material (e.g., dichloromethane) and remove it under reduced pressure. 2. Employ column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient). 3. Attempt to crystallize the product from a different solvent system. If it remains an oil, purification by column chromatography is recommended.
Inconsistent Spectroscopic Data (1H, 13C NMR) 1. Presence of impurities. 2. Incorrect solvent used for NMR analysis. 3. Isomerization or degradation of the product.1. Re-purify the product. Compare the obtained spectra with literature data if available. 2. Ensure the use of a deuterated solvent that completely dissolves the sample and does not react with it. CDCl3 is a common choice. 3. Store the purified product under inert atmosphere and in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the alkylation of N-methylimidazole with a methylene source like dichloromethane or dibromomethane. This typically involves the deprotonation of N-methylimidazole with a strong base, followed by nucleophilic attack on the dihalomethane.

Q2: Why is the choice of base important in the alkylation reaction?

A2: A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is crucial to deprotonate N-methylimidazole at the C2 position, forming a highly nucleophilic imidazolide anion. This anion readily reacts with the electrophilic methylene source. Incomplete deprotonation can lead to low yields.

Q3: What is the role of DMSO as a cosolvent in the synthesis?

A3: In reactions involving the formation of charged intermediates, such as the synthesis of bis(imidazolium) salts (precursors to the final product), a polar aprotic solvent like DMSO can help to stabilize the transition state of the SN2 reaction, thereby increasing the reaction rate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or by taking aliquots from the reaction mixture at regular intervals and analyzing them by 1H NMR spectroscopy. This allows for the observation of the consumption of starting materials and the formation of the desired product.

Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?

A5: While specific literature values can vary slightly based on the solvent and instrument, the expected approximate chemical shifts in CDCl3 are:

Assignment 1H NMR (ppm) 13C NMR (ppm)
Methylene bridge (-CH2-)~4.0 - 4.2~30 - 35
N-Methyl (-NCH3)~3.5 - 3.7~33 - 36
Imidazole C4-H & C5-H~6.8 - 7.2~120 - 130
Imidazole C2-~145 - 150

Experimental Protocols

Synthesis of this compound via Alkylation

This protocol describes a general procedure for the synthesis of this compound using N-methylimidazole and dichloromethane.

Materials:

  • N-methylimidazole

  • Dichloromethane (CH2Cl2)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents) carefully.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add N-methylimidazole (2.0 equivalents) dropwise to the slurry.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation (cessation of hydrogen gas evolution).

  • Cool the reaction mixture back to 0 °C.

  • Add dichloromethane (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Experimental Workflow for Synthesis

experimental_workflow reagents N-methylimidazole + Dichloromethane deprotonation Deprotonation with NaH in anhydrous THF at 0°C reagents->deprotonation alkylation Alkylation at reflux deprotonation->alkylation workup Aqueous Workup (Quenching, Extraction, Washing) alkylation->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_deprotonation Check for complete deprotonation start->check_deprotonation check_conditions Verify reaction time and temperature start->check_conditions check_reagents Assess reagent and solvent quality start->check_reagents check_moisture Investigate for moisture contamination start->check_moisture solution_base Use fresh, strong base. Ensure anhydrous conditions. check_deprotonation->solution_base Incomplete? solution_conditions Increase reaction time/temp. Monitor by TLC/NMR. check_conditions->solution_conditions Insufficient? solution_reagents Use purified/distilled reagents and solvents. check_reagents->solution_reagents Poor quality? solution_moisture Use inert atmosphere and anhydrous solvents. check_moisture->solution_moisture Present?

Technical Support Center: Optimizing the Synthesis of Bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of bis(N-methylimidazole-2-yl)methane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the alkylation of N-methylimidazole with a suitable methylene source.[1] This approach leverages the nucleophilic character of the imidazole ring to form the central methylene bridge.

Q2: What are the typical reaction conditions for the alkylation method?

A2: Typically, the reaction is carried out using a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is generally conducted under reflux conditions, with temperatures ranging from 60 to 80°C.

Q3: What kind of yields can I expect from the alkylation method?

A3: Yields for the alkylation method are typically in the range of 50-65% after purification by column chromatography.

Q4: What are the main challenges in the synthesis of this compound?

A4: A primary challenge is the control of regioisomers. The formation of the methylene bridge can lead to the generation of different isomers, especially if the imidazole precursors are asymmetrically substituted. Achieving high purity of the desired isomer is crucial for applications in areas like coordination chemistry.

Q5: How can I purify the final product and separate the isomers?

A5: Purification is most commonly achieved through column chromatography. For highly pure material, NMR-guided fractional crystallization can be employed. This technique involves careful crystallization from a solvent mixture, such as ethanol and water, while monitoring the isomeric purity of the fractions using Nuclear Magnetic Resonance (NMR) spectroscopy. This can yield the desired product with greater than 95% isomeric purity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of N-methylimidazole. 2. Inactive alkylating agent. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Ensure the base (NaH, KOH) is fresh and used in appropriate molar excess (1.5-2.0 equivalents). 2. Use a freshly opened or properly stored methylene source (e.g., dihalomethane). 3. Maintain the reaction temperature within the optimal range of 60-80°C. 4. Monitor the reaction progress by TLC or ¹H-NMR to ensure completion.
Presence of Multiple Spots on TLC (indicating multiple products) 1. Formation of regioisomers. 2. Side reactions due to moisture or impurities. 3. Over-alkylation or other side reactions.1. Optimize reaction conditions (e.g., temperature, rate of addition of reagents) to favor the formation of the desired isomer. 2. Use anhydrous solvents and reagents. 3. Carefully control the stoichiometry of the reactants.
Difficulty in Separating Isomers by Column Chromatography 1. Inappropriate solvent system (eluent). 2. Overloading of the column.1. A common starting eluent system for silica gel chromatography is a mixture of ethyl acetate and hexanes. A gradient elution, gradually increasing the polarity, may be necessary. For example, starting with 100% hexanes and gradually increasing the ethyl acetate concentration. 2. Ensure the amount of crude product loaded onto the column is appropriate for the column size.
Product is an Oil and Does Not Crystallize 1. Presence of impurities. 2. The product may be an oil at room temperature.1. Re-purify the product by column chromatography. 2. Attempt crystallization from different solvent systems (e.g., diethyl ether/hexanes, ethyl acetate/hexanes). If it remains an oil, it may be the natural state of the pure product.

Data Presentation

Table 1: Typical Reaction Conditions for the Alkylation of N-methylimidazole

ParameterCondition
Starting Material N-methylimidazole
Alkylating Agent Dihalomethane (e.g., dichloromethane, dibromomethane)
Base Sodium Hydride (NaH) or Potassium Hydroxide (KOH)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 60 - 80 °C (Reflux)
Typical Yield 50 - 65%

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • N-methylimidazole

  • Sodium hydride (60% dispersion in mineral oil) or Potassium hydroxide

  • Dichloromethane (or other suitable dihalomethane)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.5 - 2.0 equivalents) in anhydrous THF.

  • Addition of N-methylimidazole: N-methylimidazole (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the sodium hydride suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Addition of Alkylating Agent: Dichloromethane (0.5 equivalents) is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux (60-80 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified product is characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Deprotonation of N-methylimidazole with NaH in THF B 2. Addition of Dichloromethane A->B Dropwise at 0°C C 3. Reflux at 60-80°C B->C Heat D 4. Quench with Water C->D Cool to RT E 5. Extraction with Ethyl Acetate D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry over MgSO4 and Concentrate F->G H 8. Column Chromatography (Silica, Hexanes/EtOAc) G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield? Base Is the base (NaH/KOH) fresh and in excess? Start->Base Temp Is the reaction temperature in the 60-80°C range? Base->Temp Yes Solution1 Use fresh, excess base. Base->Solution1 No Time Was the reaction time sufficient (monitor by TLC)? Temp->Time Yes Solution2 Adjust heating to the optimal temperature range. Temp->Solution2 No Reagent Is the alkylating agent active? Time->Reagent Yes Solution3 Increase reaction time and monitor for completion. Time->Solution3 No Solution4 Use a fresh bottle of the alkylating agent. Reagent->Solution4 No End Yield Optimized Reagent->End Yes Solution1->Base Solution2->Temp Solution3->Time Solution4->Reagent

Caption: Troubleshooting logic for low reaction yield.

References

preventing regioisomer formation in bis(N-methylimidazole-2-yl)methane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of bis(N-methylimidazole-2-yl)methane. The primary focus is on preventing and controlling the formation of undesired regioisomers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly concerning regioisomer formation, low yields, and purification challenges.

Issue Potential Cause(s) Recommended Solution(s)
Formation of a mixture of regioisomers The imidazole ring has two nucleophilic nitrogen atoms (N1 and N3). Deprotonation can lead to a delocalized anion, allowing alkylation at either nitrogen, resulting in a mixture of the desired 1,1'- and undesired 1,3'- and 3,3'-isomers.[1][2]Control of Reaction Conditions: - Base Selection: Use of a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) can favor the formation of the more thermodynamically stable N1-alkylated product.[3]- Steric Hindrance: If starting with a substituted imidazole, bulky substituents can direct alkylation to the less sterically hindered nitrogen.[2]- Protecting Groups: Employ a protecting group strategy (e.g., with a 2-(trimethylsilyl)ethoxymethyl (SEM) group) to block one nitrogen, forcing alkylation at the desired position, followed by deprotection.
Low reaction yield - Incomplete reaction: Insufficient reaction time, low temperature, or poor solubility of reagents.[4]- Side reactions: Over-alkylation leading to quaternary imidazolium salts.- Decomposition of starting materials or product. - Reaction Optimization: - Increase reaction temperature or time, monitoring by TLC or LC-MS. - Use a solvent in which all reactants are soluble (e.g., DMF).[4] - Consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.[4]- Stoichiometry Control: Use a precise stoichiometry of the alkylating agent to minimize quaternization.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Difficulty in purifying the desired product - Similar polarity of regioisomers: Makes separation by standard column chromatography challenging.[1]- Presence of unreacted starting materials and side products. - Chromatography: - Use a high-performance liquid chromatography (HPLC) system for better separation of isomers.[5] - Employ different solvent systems or stationary phases in column chromatography.- Crystallization: Attempt fractional crystallization to isolate the desired isomer, as regioisomers may have different crystallization properties.- Derivatization: In some cases, temporary derivatization of the mixture can facilitate separation, followed by removal of the derivatizing group.
Starting material impurity Purity of N-methylimidazole can affect the reaction outcome. For instance, the presence of 1,3,5-trimethylhexahydro-1,3,5-triazine can lead to unexpected byproducts.Use highly purified N-methylimidazole. If necessary, purify the starting material before use, for example, by treatment with molecular sieves to remove specific impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective synthesis of this compound so challenging?

The primary challenge lies in the ambident nucleophilic nature of the imidazole ring. When deprotonated, the resulting imidazolide anion has electron density on both nitrogen atoms (N1 and N3). This allows the bridging methylene group to attach to either nitrogen on the second imidazole ring, leading to a mixture of regioisomers (1,1'-, 1,3'-, and 3,3'-bis(N-methylimidazole-2-yl)methane).[1][2]

Q2: What is the most effective general strategy to ensure high regioselectivity?

The use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, is a robust strategy. This involves protecting one of the nitrogens on the imidazole ring, performing the alkylation on the unprotected nitrogen, and then removing the protecting group. This multi-step process, however, adds complexity to the overall synthesis.

Q3: How do reaction conditions influence the ratio of regioisomers?

The choice of base and solvent is critical. In a basic medium with a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF or DMF, the reaction tends to favor the thermodynamically more stable N1-alkylated product.[3] In neutral or protic solvents, the tautomeric equilibrium of the imidazole ring can play a more significant role, often leading to a less selective reaction.[2]

Q4: Can I use spectroscopic methods to differentiate between the regioisomers?

Yes, advanced NMR techniques can be used to distinguish between regioisomers. 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help in elucidating the exact connectivity of the atoms and thus identify the different isomers.[6][7] For instance, a NOESY correlation between the N-methyl protons and the protons of the methylene bridge can help confirm the desired 1,1' connectivity.

Q5: Are there any one-pot methods that can improve the regioselectivity?

While a specific one-pot synthesis for this compound with high regioselectivity is not widely reported, a similar one-pot synthesis for bis(1H-indazol-1-yl)methane has been developed using a metal catalyst and DMSO as the methylene source.[8][9][10] This approach could potentially be adapted for the synthesis of the target molecule and may offer improved selectivity.

Data Presentation

The following table summarizes the expected outcomes of the N-alkylation of a generic 2-substituted imidazole under different conditions, based on established principles of regioselectivity.

Reaction Condition Expected Major Regioisomer Rationale Reference
Basic (e.g., NaH in DMF) N1-alkylationFormation of the thermodynamically more stable anion and product.[3]
Neutral (e.g., heating in ethanol) Mixture of N1 and N3 isomersDependent on the tautomeric equilibrium of the imidazole ring.[2]
Sterically hindered substrate/reagent Alkylation at the less hindered nitrogenSteric factors dominate the approach of the electrophile.[2]
Use of SEM protecting group Exclusively the desired regioisomerThe protecting group directs the alkylation to the unprotected nitrogen.

Experimental Protocols

Protocol 1: Synthesis via Alkylation with Dibromomethane (Potential for Regioisomer Formation)

This protocol is a standard method for forming the methylene bridge but may result in a mixture of regioisomers requiring careful purification.

Materials:

  • N-methylimidazole

  • Dibromomethane (CH₂Br₂)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add sodium hydride (2.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add N-methylimidazole (2.0 equivalents) dropwise to the suspension.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add dibromomethane (1.0 equivalent) dropwise.

  • Let the reaction warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, carefully analyzing the fractions to separate the desired product from regioisomers.

Protocol 2: One-Pot Synthesis using DMSO as Methylene Source (Adapted from Indazole Synthesis)

This protocol is based on a high-yielding synthesis of an analogous compound and may offer better selectivity.[8][9][10]

Materials:

  • N-methylimidazole

  • Cobalt(II) chloride (CoCl₂) or another 3d transition metal salt (catalytic amount, e.g., 1 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine N-methylimidazole (1.0 equivalent) and the metal catalyst (e.g., CoCl₂) in a pressure-rated reaction tube.

  • Add DMSO, which serves as both the solvent and the methylene source.

  • Seal the tube and heat the reaction mixture at 175 °C for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using 50:50 ethyl acetate:hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding deionized water.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Visualizations

The following diagrams illustrate key concepts in the synthesis of this compound.

Regioisomer_Formation cluster_start Starting Materials cluster_products Potential Products N-methylimidazole N-methylimidazole Imidazolide_Anion Deprotonated Imidazolide Anion (Resonance Stabilized) N-methylimidazole->Imidazolide_Anion + Base Base Base Desired_Product 1,1'-bis(N-methylimidazole-2-yl)methane (Desired Regioisomer) Imidazolide_Anion->Desired_Product + CH2Br2 Undesired_Product 1,3'- and 3,3'-bis(N-methylimidazole-2-yl)methane (Undesired Regioisomers) Imidazolide_Anion->Undesired_Product + CH2Br2

Caption: Formation of regioisomers due to the ambident nature of the imidazolide anion.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Deprotonation of N-methylimidazole with NaH in anhydrous DMF B Addition of dibromomethane at 0 °C A->B C Reaction at room temperature for 24h B->C D Quench with saturated NaHCO3 C->D E Extract with ethyl acetate D->E F Wash with brine and dry E->F G Concentrate under reduced pressure F->G H Column chromatography on silica gel G->H I Characterize fractions (NMR, MS) H->I

Caption: General experimental workflow for the synthesis using dibromomethane.

SEM_Protection_Strategy A 1. Protect N1 of imidazole with SEM-Cl B 2. N-alkylation at the unprotected N3 position A->B C 3. Deprotection of SEM group (e.g., with TBAF or acid) B->C D Regioselectively N-alkylated imidazole C->D

Caption: Logical flow of the SEM protecting group strategy for regioselective N-alkylation.

References

Technical Support Center: Enhancing Catalytic Efficiency of Bis(N-methylimidazole-2-yl)methane Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(N-methylimidazole-2-yl)methane complexes. The information is designed to address common issues encountered during catalytic experiments and offer solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound complexes in catalysis?

A1: this compound and its derivatives are versatile ligands used to create complexes with various transition metals. These complexes have shown significant catalytic activity in a range of organic transformations, including:

  • Oxidation Reactions: Particularly in the functionalization of C-H bonds, such as the oxidation of alkanes.

  • Transfer Hydrogenation: Ruthenium complexes with ligands containing imidazole moieties have been effectively used in the transfer hydrogenation of ketones.[1][2]

  • Oxidative Coupling: Manganese(II) complexes with similar bis(imidazole)methane-based ligands have been used for the oxidative coupling of primary amines to imines.

Q2: How does the choice of metal center affect the catalytic activity?

A2: The metal center is a critical determinant of the complex's catalytic properties. Different metals are suited for different types of reactions due to their redox potentials and coordination preferences. For instance:

  • Ruthenium: Often employed in hydrogenation and transfer hydrogenation reactions.[1][2]

  • Copper: Frequently used in oxidation catalysis, including the oxidation of phenols and catechols.[3][4]

  • Manganese: Effective in oxidative coupling reactions.

  • Palladium: Utilized in cross-coupling reactions like the Suzuki-Miyaura reaction.[5]

Q3: What is the role of the N-methyl groups on the imidazole rings?

A3: The N-methyl groups on the imidazole rings influence both the steric and electronic properties of the ligand and the resulting complex. They can impact the coordination geometry around the metal center and modulate the electron-donating ability of the ligand, which in turn affects the catalytic activity.

Q4: How can I purify my this compound ligand?

A4: Purification of the ligand is crucial to ensure the synthesis of well-defined complexes and reproducible catalytic results. Common purification techniques include:

  • Crystallization: Dissolving the crude product in a suitable solvent and allowing it to slowly crystallize can yield high-purity material.

  • Chromatography: Column chromatography is effective for separating the desired ligand from starting materials and byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during catalytic experiments using this compound complexes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Catalytic Activity 1. Inactive Catalyst: The complex may not be the active catalytic species. 2. Inappropriate Reaction Conditions: Temperature, pressure, or solvent may not be optimal.[6] 3. Presence of Inhibitors: Certain ions or molecules can inhibit the catalytic activity. For example, chloride ions have been shown to inhibit some copper-catalyzed oxidations.[4] 4. Ligand Degradation: The ligand may be unstable under the reaction conditions.1. Pre-catalyst Activation: Some complexes require an activation step to form the catalytically active species. Review the literature for activation procedures for your specific complex. 2. Optimize Reaction Conditions: Systematically vary the temperature, pressure, and solvent to find the optimal conditions. For instance, in some palladium-catalyzed amination reactions, changing the solvent from DMF or Et2O to THF significantly improved yields.[7] 3. Purify Reagents and Solvents: Ensure all starting materials and solvents are free of potential inhibitors. 4. Monitor Ligand Stability: Use techniques like NMR spectroscopy to check for ligand decomposition during the reaction.
Low Product Yield 1. Sub-optimal Substrate to Catalyst Ratio: The amount of catalyst may be insufficient for the desired conversion. 2. Poor Substrate Solubility: The substrate may not be sufficiently soluble in the reaction solvent. 3. Side Reactions: The reaction conditions may favor the formation of undesired byproducts.1. Vary Catalyst Loading: Experiment with different substrate-to-catalyst ratios to find the most efficient concentration.[8] 2. Solvent Screening: Test a range of solvents to improve substrate solubility. 3. Adjust Reaction Parameters: Modifying the temperature or reaction time can sometimes minimize side reactions.
Poor Selectivity 1. Non-specific Catalyst: The catalyst may be promoting multiple reaction pathways. 2. Isomerization: The product may be isomerizing under the reaction conditions.1. Ligand Modification: Modifying the steric or electronic properties of the this compound ligand can improve selectivity. 2. Control Reaction Time: Shorter reaction times may prevent product isomerization.
Difficulty in Catalyst Recovery and Reuse 1. Homogeneous Catalyst: The catalyst is soluble in the reaction medium, making separation difficult.1. Heterogenization: Anchor the complex to a solid support to facilitate recovery.

Quantitative Data Summary

The following tables summarize quantitative data for catalytic reactions involving complexes with imidazole-based ligands. Note that these may not be this compound complexes but are structurally related and provide a useful reference.

Table 1: Catalytic Oxidation of Cyclohexane using Copper(II) Complexes with 2-Methylimidazole

ComplexConversion (%)Cyclohexanol Selectivity (%)Cyclohexanone Selectivity (%)
[Cu(ida)(2-mim)(H2O)2]·H2O15.865.234.8
[Cu(ida)(2-mim)2]·2H2O21.368.131.9
[Cu(ida)(2-mim)(H2O)]n·4.5nH2O25.770.329.7
[Cu2(ida)2(2-mim)2]n·nH2O31.072.127.9

Data adapted from a study on related copper-imidazole complexes.[9][10]

Table 2: Transfer Hydrogenation of Acetophenone using Ruthenium(II) Complexes with Imidazole-Containing Ligands

ComplexConversion (%)Time (h)
[Ru(ImH)2(p-cym)Cl]Cl33Not Specified
[Ru2(L1)2(p-cym)2Cl2]Cl293Not Specified
[Ru(BImH)(p-cym)Cl2]94Not Specified

Data adapted from a study on related ruthenium-imidazole complexes.[2]

Experimental Protocols

1. General Protocol for Catalytic Oxidation of Cyclohexane

This protocol is based on experiments with related copper-imidazole complexes and can be adapted for this compound copper complexes.[9]

  • Reaction Setup: In a reaction vessel, add the copper complex (catalyst precursor), cyclohexane (substrate), and acetonitrile (solvent).

  • Initiation: Add hydrogen peroxide as the oxidant to initiate the reaction.

  • Reaction Conditions: Stir the mixture at a controlled temperature for a specified duration.

  • Analysis: After the reaction, analyze the products using gas chromatography (GC) to determine the conversion and selectivity.

2. General Protocol for Transfer Hydrogenation of Acetophenone

This protocol is based on experiments with related ruthenium-imidazole complexes and can be adapted for this compound ruthenium complexes.[2]

  • Reaction Setup: In a reaction vessel, add the ruthenium complex (catalyst), acetophenone (substrate), isopropyl alcohol (hydrogen source), and a base (e.g., NaOH).

  • Reaction Conditions: Heat the mixture to reflux for a specified period.

  • Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up procedure to isolate the product.

  • Analysis: Analyze the product by techniques such as NMR spectroscopy or GC to determine the conversion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Optimization start Synthesize and Purify this compound Ligand complex_synthesis Synthesize Metal Complex start->complex_synthesis reaction_setup Reaction Setup (Substrate, Solvent, Catalyst) complex_synthesis->reaction_setup run_reaction Run Reaction (Temperature, Time, Pressure) reaction_setup->run_reaction product_analysis Product Analysis (GC, NMR, etc.) run_reaction->product_analysis troubleshooting Troubleshooting (Low Yield, Poor Selectivity) product_analysis->troubleshooting optimization Optimization of Reaction Conditions troubleshooting->optimization Iterative Improvement optimization->reaction_setup

Caption: A generalized workflow for experiments involving this compound complexes.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Catalytic Performance cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Inhibitors Present start->cause3 cause4 Ligand Instability start->cause4 sol1 Catalyst Activation cause1->sol1 sol2 Optimize Conditions (Temp, Solvent, etc.) cause2->sol2 sol3 Purify Reagents cause3->sol3 sol4 Monitor Ligand Stability cause4->sol4

Caption: A troubleshooting flowchart for addressing low catalytic performance.

References

Technical Support Center: bis(N-methylimidazole-2-yl)methane Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with bis(N-methylimidazole-2-yl)methane and its metal complexes.

Troubleshooting Guide

Ligand Synthesis: this compound

Question: My yield of this compound is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. The most common synthetic route is the alkylation of N-methylimidazole with a dihalomethane. Here are key aspects to consider for yield optimization:

  • Incomplete Deprotonation: The nucleophilicity of N-methylimidazole is significantly increased upon deprotonation. Ensure you are using a sufficiently strong base and anhydrous conditions.

  • Reaction Conditions: The reaction temperature and time are crucial. Overly high temperatures or prolonged reaction times can lead to side products.

  • Purity of Reagents: The purity of N-methylimidazole, the dihalomethane, and the solvent is critical. Impurities can interfere with the reaction.

  • Purification Losses: The product is often purified by column chromatography, which can lead to significant losses if not optimized.

Troubleshooting Steps & Recommendations:

ParameterRecommendationRationale
Base Use a strong base like Sodium Hydride (NaH).Ensures complete deprotonation of N-methylimidazole, increasing its nucleophilicity for the reaction with the dihalomethane.
Solvent Use anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF).These solvents effectively dissolve the reagents and stabilize the charged intermediates. Ensure the solvent is thoroughly dried before use.
Temperature Maintain the reaction temperature between 60-80°C.This temperature range typically provides a good balance between reaction rate and minimizing side reactions. Monitor the reaction progress by TLC.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevents moisture from quenching the strong base and reacting with intermediates.
Purification Optimize your column chromatography. Consider using a different solvent system or a different stationary phase. Recrystallization can also be an effective purification method.Minimizes product loss during purification.

A one-pot synthesis using a metal salt catalyst and DMSO as the methylene source has been reported for a similar ligand, bis(1H-indazol-1-yl)methane, with high yields.[1] This could be an alternative strategy to explore.

Question: I am observing an unexpected side-product in my ligand synthesis. What could it be?

Answer:

An occasional side-product is the ketone analogue, bis(1-methylimidazol-2-yl)ketone, formed by the oxidation of the methylene bridge.[2] This is more likely to occur if the reaction is exposed to oxidizing agents or if purification methods are harsh.

Identification and Prevention:

  • Characterization: The ketone will have a characteristic C=O stretch in the IR spectrum (around 1700 cm⁻¹) and a different chemical shift for the central carbon in the ¹³C NMR spectrum.

  • Prevention: Ensure your reaction and work-up are performed under an inert atmosphere and use degassed solvents. Avoid strong oxidizing agents during the work-up and purification steps.

Complex Formation

Question: I am not able to form the desired metal complex with this compound. What should I check?

Answer:

The formation of a metal complex depends on several factors, including the properties of the metal ion, the ligand, and the reaction conditions.

  • Ligand Purity: Ensure your this compound ligand is pure. Impurities can interfere with complexation.

  • Metal Salt: The choice of metal salt is important. The counter-ion can influence the solubility and reactivity of the metal. Salts with weakly coordinating anions (e.g., BF₄⁻, PF₆⁻, ClO₄⁻) are often good starting points.

  • Solvent: The solvent must be able to dissolve both the ligand and the metal salt. It should also be non-coordinating or weakly coordinating, unless it is intended to be part of the final complex.

  • Stoichiometry: The ratio of metal to ligand is crucial. Varying the stoichiometry can lead to the formation of different complexes (e.g., ML, ML₂, etc.).

  • Reaction Conditions: Temperature and reaction time can influence the outcome. Some complexation reactions are slow and may require heating or extended stirring.

Troubleshooting Flowchart:

G Troubleshooting Complex Formation start No Complex Formation Observed check_purity Check Ligand and Metal Salt Purity start->check_purity check_solubility Are both components soluble in the chosen solvent? check_purity->check_solubility yes_sol Yes check_solubility->yes_sol Yes no_sol No check_solubility->no_sol No check_stoichiometry Vary the metal-to-ligand ratio. yes_sol->check_stoichiometry change_solvent Try a different solvent or solvent mixture. no_sol->change_solvent change_solvent->check_solubility check_conditions Modify reaction temperature and time. check_stoichiometry->check_conditions check_counterion Consider a different metal salt with a non-coordinating anion. check_conditions->check_counterion success Complex Formed check_counterion->success

Caption: A decision tree for troubleshooting failed complex formation reactions.

Question: The formed complex is unstable and decomposes during work-up or purification. What can I do?

Answer:

The stability of coordination complexes can be a significant challenge, especially if they are air- or moisture-sensitive.

  • Inert Atmosphere Techniques: For air-sensitive complexes, all manipulations (reaction, filtration, washing, and drying) must be performed under an inert atmosphere using Schlenk line or glovebox techniques.

  • Solvent Choice: Use dry, degassed solvents for the reaction and purification.

  • Purification Method: For sensitive compounds, avoid column chromatography on silica or alumina if possible, as these can promote decomposition. Recrystallization from an appropriate solvent system under inert atmosphere is often the best method. Trituration (washing the solid with a solvent in which the impurities are soluble but the product is not) can also be effective.

  • Temperature: Keep the temperature as low as possible during work-up and storage.

Frequently Asked Questions (FAQs)

What is the typical coordination mode of this compound?

This compound typically acts as a bidentate N,N'-donor ligand. The two nitrogen atoms from the imidazole rings coordinate to a metal center. It can act as a chelating ligand, forming a six-membered ring with a single metal center, or as a bridging ligand, connecting two metal centers.

What types of metal ions can form complexes with this ligand?

This ligand is versatile and can form complexes with a wide range of transition metals, including but not limited to copper(I), copper(II), ruthenium(II), palladium(II), and lanthanides. The resulting coordination geometry (e.g., tetrahedral, square planar, octahedral) depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

How can I characterize the formed complex?

A combination of spectroscopic and analytical techniques is typically used:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the ligand and its complexes. For paramagnetic complexes, specialized NMR techniques may be required to interpret the spectra due to peak broadening and large chemical shifts.[3]

  • Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) can confirm the mass of the complex ion.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry.

  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination can provide evidence of complex formation.

  • UV-Vis Spectroscopy: The formation of a complex is often accompanied by changes in the UV-Vis spectrum, which can be used to study the electronic properties of the complex.

Where can I find detailed experimental protocols?

Detailed protocols are often found in the supporting information of scientific publications. Here is a general procedure for complex formation, which should be adapted based on the specific metal and desired complex:

General Experimental Protocol for Complex Formation:

G General Workflow for Complex Synthesis dissolve_ligand Dissolve this compound in an appropriate solvent. mix Slowly add the metal salt solution to the ligand solution with stirring. dissolve_ligand->mix dissolve_metal Dissolve the metal salt in the same or a miscible solvent. dissolve_metal->mix react Stir the reaction mixture at a specific temperature for a set time. mix->react isolate Isolate the crude product (e.g., by precipitation, filtration, or solvent removal). react->isolate purify Purify the complex (e.g., by recrystallization or chromatography). isolate->purify characterize Characterize the final product. purify->characterize

Caption: A generalized workflow for the synthesis of metal complexes.

Example Protocol for a Copper(I) Complex:

A specific protocol for the synthesis of a dinuclear copper(I) complex involves stirring the ligand with --INVALID-LINK-- in a mixture of CH₂Cl₂ and MeCN at room temperature for one hour under an inert atmosphere. The product is then precipitated by the addition of diethyl ether.[4]

What are the expected stability constants for complexes with this type of ligand?

The stability of the complex depends on the metal ion. The table below provides a general trend for the stability of metal complexes with simple imidazole, which can serve as a rough guide. The chelate effect of the bidentate this compound ligand is expected to result in higher stability constants compared to monodentate imidazole.

Metal IonLog K₁ (Imidazole)Expected Trend with this compound
Cu²⁺~4.3Higher
Ni²⁺~3.1Higher
Zn²⁺~2.5Higher
Co²⁺~2.5Higher
Fe²⁺~2.0Higher
Mn²⁺~1.3Higher
Mg²⁺~0.3Higher
Data adapted from literature for simple imidazole.[5]

References

side reactions in the alkylation synthesis of bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation synthesis of bis(N-methylimidazole-2-yl)methane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base used may be old, of insufficient strength, or used in inadequate amounts to fully deprotonate the N-methylimidazole. 2. Reaction Temperature Too Low: The activation energy for the alkylation may not be reached. 3. Poor Quality Reagents: Degradation of N-methylimidazole or the dihalomethane can impede the reaction. 4. Presence of Water: Moisture can quench the strong base and interfere with the reaction.1. Base Selection and Handling: Use a fresh, high-purity strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). Ensure an adequate molar excess (e.g., 1.5–2.0 equivalents) is used. Handle the base under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Temperature: The reaction is typically conducted under reflux conditions, with temperatures ranging from 60 to 80°C.[1] Ensure the reaction mixture reaches and maintains the appropriate temperature. 3. Verify Reagent Purity: Use freshly distilled or recently purchased, high-purity N-methylimidazole and dihalomethane. 4. Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents.
Presence of Multiple Products in Final Mixture (e.g., on TLC or NMR) 1. Formation of Regioisomers: If using an unsymmetrical imidazole starting material, alkylation can occur at different nitrogen atoms, leading to a mixture of isomers. 2. Over-alkylation: The product, this compound, can undergo further alkylation, especially if an excess of the alkylating agent is used or if reaction times are prolonged. 3. Unreacted Starting Material: The reaction may not have gone to completion.1. Purification: Isomeric products can often be separated by column chromatography. Careful selection of the stationary and mobile phases is critical. 2. Control Stoichiometry and Reaction Time: Use a controlled amount of the dihalomethane. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid prolonged reaction times that can lead to side products. 3. Drive the Reaction to Completion: Ensure adequate reaction time and optimal temperature. If starting material persists, consider adding a small additional amount of the limiting reagent.
Product is a Dark Oil or Difficult to Purify 1. Side Reactions and Polymerization: At elevated temperatures or with certain impurities, side reactions leading to polymeric materials can occur. 2. Residual Solvent: Incomplete removal of high-boiling solvents like DMF can result in an oily product.1. Purification Strategy: Column chromatography is a common method for purification, with yields for this method typically falling within the 50-65% range.[1] Recrystallization from an appropriate solvent system may also be effective. 2. Solvent Removal: Ensure complete removal of the reaction solvent using a rotary evaporator, possibly at elevated temperatures and under high vacuum. If DMF is used, washing the crude product with water may help to remove it.
Oxidation of the Methylene Bridge The methylene bridge in the product is susceptible to oxidation, which would yield bis(1-methylimidazol-2-yl)ketone.[1] This can occur during the reaction or workup if exposed to oxidizing agents or atmospheric oxygen at high temperatures.Minimize exposure to air, especially at elevated temperatures. Consider performing the reaction and workup under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is the alkylation of N-methylimidazole with a suitable methylene source, such as a dihalomethane (e.g., dibromomethane or dichloromethane).[1] This SN2 reaction involves the deprotonation of N-methylimidazole with a strong base, followed by the nucleophilic attack of the resulting imidazolide anion on the dihalomethane.[1]

Q2: What are the critical reaction parameters to control to minimize side reactions?

A2: Careful control of pH is necessary to prevent undesired side reactions like over-alkylation. The choice of base, solvent, and temperature are also crucial. Strong bases like NaH or KOH are typically used in polar aprotic solvents such as THF or DMF. The reaction is generally carried out under reflux at 60-80°C.[1]

Q3: My NMR spectrum shows more than the expected number of signals. What could be the reason?

A3: The presence of unexpected signals in the NMR spectrum often indicates a mixture of products. The most common side products are regioisomers, which can form if your starting imidazole is not symmetric. Over-alkylation products or unreacted starting materials can also contribute to a complex spectrum. Careful purification, such as column chromatography, is recommended to isolate the desired product.

Q4: I am observing a byproduct with a carbonyl peak in the IR spectrum. What is it?

A4: The methylene bridge of this compound can be oxidized to the corresponding ketone, bis(1-methylimidazol-2-yl)ketone.[1] This may occur if the reaction or workup is exposed to oxidizing conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of this compound via alkylation with dihalomethanes.

Parameter Condition
Base NaH or KOH (1.5–2.0 equivalents)
Solvent THF or DMF
Temperature 60–80°C (Reflux)
Yield 50–65%
[Table adapted from a summary of typical reaction conditions.][1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Alkylation

This protocol is a generalized procedure based on the alkylation of N-methylimidazole with a dihalomethane.

Materials:

  • N-methylimidazole

  • Sodium hydride (NaH) or Potassium hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-methylimidazole (2.2 equivalents) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous THF or DMF.

  • Deprotonation: Cool the solution in an ice bath and slowly add a strong base such as sodium hydride (2.0 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete.

  • Alkylation: To the stirred suspension, add the dihalomethane (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizations

Synthesis_Pathway NMI1 N-Methylimidazole Deprotonated_NMI Deprotonated N-Methylimidazole NMI1->Deprotonated_NMI + Base NMI2 N-Methylimidazole Base Strong Base (e.g., NaH) Intermediate Mono-alkylated Intermediate Deprotonated_NMI->Intermediate + Dihalomethane - X- Dihalomethane Dihalomethane (CH2X2) Product bis(N-methylimidazole- 2-yl)methane Intermediate->Product + Deprotonated NMI - X- Side_Reactions Starting_Material N-Methylimidazole + Dihalomethane Desired_Product bis(N-methylimidazole- 2-yl)methane Starting_Material->Desired_Product Main Reaction Isomers Regioisomers (with unsymmetrical imidazoles) Starting_Material->Isomers Side Reaction Overalkylation Over-alkylation Product Desired_Product->Overalkylation Excess Alkylating Agent Oxidation bis(1-methylimidazol- 2-yl)ketone Desired_Product->Oxidation Oxidizing Conditions

References

NMR-guided fractional crystallization for purifying bis(N-methylimidazole-2-yl)methane.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NMR-guided fractional crystallization to purify bis(N-methylimidazole-2-yl)methane.

Frequently Asked Questions (FAQs)

Q1: What is NMR-guided fractional crystallization?

A1: NMR-guided fractional crystallization is a purification technique where Nuclear Magnetic Resonance (NMR) spectroscopy is used to analyze the composition of crystalline fractions and the remaining mother liquor at various stages. This allows for a more controlled and efficient separation of the desired compound from impurities, as the progress of purification can be monitored directly.

Q2: Why is fractional crystallization necessary for this compound?

A2: The synthesis of this compound can sometimes result in the formation of isomeric byproducts or contain unreacted starting materials.[1] Fractional crystallization is an effective method for separating these closely related compounds based on differences in their solubility.

Q3: What are the common challenges with fractional crystallization?

A3: Common challenges include low yield due to material loss in multiple crystallization steps, the formation of fine crystals that are difficult to filter, and potential clogging of filter apparatus.[2] Additionally, if impurities have very similar solubility to the target compound, separation can be difficult.[3]

Troubleshooting Guide

Crystallization Issues

Problem: No crystals are forming.

  • Possible Cause: The solution may be too dilute, or the wrong solvent system is being used.

  • Solution:

    • Try to concentrate the solution by slowly evaporating the solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Introduce a seed crystal of the pure compound, if available.

    • Slowly cool the solution to a lower temperature.

    • Consider changing the solvent or using a solvent/anti-solvent system.

Problem: The product is oiling out instead of crystallizing.

  • Possible Cause: The solution is supersaturated, or the temperature is too high. Impurities can also sometimes inhibit crystallization.

  • Solution:

    • Try redissolving the oil in a bit more solvent and allowing it to cool more slowly.

    • Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) dropwise.

    • Ensure the starting material is as pure as possible before attempting crystallization.

Purity Issues

Problem: ¹H NMR shows the presence of impurities after crystallization.

  • Possible Cause: The solubility of the impurity is very similar to that of this compound, leading to co-crystallization.[3]

  • Solution:

    • Perform another crystallization step. The purity should increase with each successive crystallization.

    • Try a different solvent system. The relative solubilities of the compound and impurity may differ in another solvent.

    • Consider an alternative purification method, such as column chromatography, to remove the persistent impurity before the final crystallization.

NMR-Specific Issues

Problem: Broad peaks in the ¹H NMR spectrum.

  • Possible Cause: This can be due to several factors, including poor shimming of the NMR spectrometer, a non-homogenous sample (poor solubility), or the sample being too concentrated.[4] Dynamic processes, such as the rotation of imidazole rings, can also cause peak broadening.[1]

  • Solution:

    • Ensure the sample is fully dissolved in the deuterated solvent.

    • Re-shim the spectrometer.

    • Dilute the sample.

    • If dynamic processes are suspected, acquiring the spectrum at a different temperature (variable-temperature NMR) might result in sharper peaks.

Problem: Difficulty locking the NMR spectrometer.

  • Possible Cause: Incorrectly set lock parameters (Z0, lock power, phase, gain) or poorly adjusted shims are common causes.[5]

  • Solution:

    • Ensure you have selected the correct deuterated solvent in the software.

    • Load a standard set of shims for the probe.

    • Manually adjust the lock parameters to obtain a stable lock signal.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the alkylation of N-methylimidazole.[1]

  • Reaction Setup: In a round-bottom flask, dissolve N-methylimidazole in a suitable solvent like dichloromethane or acetonitrile.

  • Alkylation: Add a methylene source, such as diiodomethane or dibromomethane, to the solution. The reaction is often carried out in the presence of a base (e.g., sodium hydride) to deprotonate the imidazole.

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the formation of the product and consumption of the starting materials.[1]

  • Workup: Once the reaction is complete, the reaction mixture is typically quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Crude Product: The solvent is removed under reduced pressure to yield the crude product, which can then be purified by NMR-guided fractional crystallization.

General Protocol for NMR-Guided Fractional Crystallization
  • Solvent Selection: Choose a solvent or solvent system in which the crude product has moderate solubility at room temperature and is significantly more soluble at higher temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Initial NMR: Take a small sample of the hot, saturated solution for ¹H NMR analysis to establish a baseline for the composition.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization.

  • First Fraction: Collect the first crop of crystals by filtration. Wash the crystals with a small amount of cold solvent.

  • NMR Analysis (Crystals & Mother Liquor):

    • Dry the collected crystals and dissolve a small amount in a deuterated solvent for ¹H NMR analysis to determine their purity.

    • Take a sample of the remaining solution (the mother liquor) for ¹H NMR analysis to see the concentration of impurities.

  • Iteration: Based on the NMR spectra, decide the next step:

    • If the crystals are pure, they can be combined with other pure fractions.

    • If the crystals are still impure, they may need to be recrystallized.

    • The mother liquor can be concentrated to obtain further crops of crystals, which are then analyzed by NMR.

  • Combine Pure Fractions: Combine all fractions that are deemed pure based on the NMR data and dry them thoroughly.

Data Presentation

Table 1: Physicochemical and NMR Data for this compound

PropertyValueReference
Molecular FormulaC₉H₁₂N₄[6]
Molecular Weight176.22 g/mol [6]
CAS Number124225-99-6[6][7]
¹H NMR (CDCl₃)Chemical shifts (δ) are approximate and can vary.
N-CH₃~3.6 ppm
CH₂ (bridge)~4.1 ppm
Imidazole H4, H5~6.8 - 7.1 ppm
¹³C NMR (CDCl₃)Chemical shifts (δ) are approximate and can vary.
N-CH₃~33 ppm
CH₂ (bridge)~35 ppm
Imidazole C4, C5~121 - 128 ppm
Imidazole C2~145 ppm

Visualizations

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve nmr1 ¹H NMR of Solution (Baseline) dissolve->nmr1 cool Slow Cooling & Crystallization nmr1->cool filter Filter Crystals (Fraction 1) cool->filter crystals Collected Crystals filter->crystals mother_liquor Mother Liquor filter->mother_liquor nmr_xtal ¹H NMR of Crystals crystals->nmr_xtal nmr_ml ¹H NMR of Mother Liquor mother_liquor->nmr_ml decision Purity Check nmr_xtal->decision concentrate Concentrate Mother Liquor nmr_ml->concentrate pure Combine Pure Fractions decision->pure Pure recrystallize Recrystallize Impure Fraction decision->recrystallize Impure end Pure Product pure->end recrystallize->dissolve concentrate->cool G start Problem with Purification q_crystals Are crystals forming? start->q_crystals a_no_crystals Concentrate Solution Scratch Flask Add Seed Crystal Change Solvent q_crystals->a_no_crystals No q_purity Are crystals pure by NMR? q_crystals->q_purity Yes a_oiling_out Product is Oiling Out q_crystals->a_oiling_out Oiling Out a_impure Perform Recrystallization Try a Different Solvent q_purity->a_impure No a_pure Process is Successful q_purity->a_pure Yes sol_oiling_out Redissolve & Cool Slower Use Solvent/Anti-solvent a_oiling_out->sol_oiling_out

References

Technical Support Center: Chromatographic Separation of Bis(N-methylimidazole-2-yl)methane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of bis(N-methylimidazole-2-yl)methane isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The primary challenge lies in the structural similarity of the isomers. Positional isomers of this compound have the same molecular weight and similar physicochemical properties, such as polarity and pKa. This results in very similar interactions with the stationary and mobile phases in chromatography, making them difficult to resolve.

Q2: Which chromatographic technique is most suitable for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) is generally the most suitable technique. Specifically, reverse-phase HPLC offers a good starting point with a wide variety of stationary phases and mobile phase conditions that can be fine-tuned to achieve separation. Gas Chromatography (GC) may also be an option, but would likely require derivatization to improve the volatility and thermal stability of the isomers.

Q3: What type of HPLC column is recommended for this separation?

A3: For separating aromatic positional isomers, columns that offer alternative selectivities beyond simple hydrophobic interactions are recommended. Phenyl-based columns, such as Phenyl-Hexyl or Biphenyl phases, are excellent choices as they provide π-π interactions that can help differentiate between the isomers based on the spatial arrangement of the imidazole rings.[1][2] Highly shape-selective columns, like those with C18 phases bonded to a rigid support, may also provide the necessary resolution.[2]

Q4: How does mobile phase pH affect the separation of this compound isomers?

A4: The imidazole moieties in the molecules are basic, meaning their ionization state is dependent on the mobile phase pH.[3][4][5] Operating the mobile phase at a pH close to the pKa of the isomers can lead to poor peak shape and inconsistent retention times.[6] It is generally advisable to work at a pH at least 1.5 to 2 units away from the pKa to ensure the analytes are in a single, stable ionization state (either fully protonated or deprotonated).[6] Adjusting the pH can significantly alter the selectivity between the isomers.

Q5: Can derivatization be used to improve the separation of these isomers?

A5: Yes, derivatization can be a powerful tool to enhance the separation of isomers.[7] A suitable derivatizing agent would react with a specific functional group on the molecule, leading to derivatives with more significant structural or physicochemical differences. This can improve both chromatographic separation and detection sensitivity. However, the derivatization reaction must be reproducible and should not introduce additional complexities.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution of Isomeric Peaks

Symptoms:

  • A single, broad peak is observed instead of multiple peaks for the isomers.

  • Peaks are heavily overlapped or appear as shoulders on a larger peak.[8]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Column Chemistry The stationary phase does not provide sufficient selectivity. A standard C18 column may not be adequate. Switch to a column with alternative selectivity, such as a Phenyl-Hexyl or Biphenyl phase, to leverage π-π interactions for better separation of aromatic isomers.[1][2]
Mobile Phase Composition is Not Optimized The mobile phase composition (organic solvent type and percentage, pH, and buffer concentration) is critical. Systematically vary the organic solvent (e.g., acetonitrile vs. methanol), as this can alter selectivity. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the isomers to ensure a consistent ionization state.[3][4][5][6]
Inadequate Column Efficiency The column may be old or degraded, leading to broader peaks and reduced resolution. Verify the column's performance with a standard mixture. If the efficiency is low, replace the column.
Temperature Fluctuations Inconsistent column temperature can lead to retention time shifts and affect selectivity. Use a column oven to maintain a stable temperature throughout the analysis.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" or a "front."

Possible Causes and Solutions:

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase The basic imidazole nitrogens can interact with acidic silanol groups on the silica support, causing peak tailing. Use a modern, end-capped column with low silanol activity. Operating the mobile phase at a lower pH (e.g., pH 3 with a suitable buffer) can protonate the silanols and reduce these interactions. Adding a competing base, like triethylamine, to the mobile phase can also help.
Mobile Phase pH is Too Close to Analyte pKa When the mobile phase pH is close to the pKa of the isomers, both ionized and neutral forms can exist simultaneously, leading to poor peak shape. Adjust the pH to be at least 1.5-2 units away from the pKa.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Replace the guard column and/or flush the analytical column. If a void is suspected, the column may need to be replaced.
Issue 3: Inconsistent Retention Times

Symptoms:

  • The time at which the peaks elute varies between injections.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inadequate Column Equilibration The column is not fully equilibrated with the mobile phase before injection. Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before the first injection and between gradient runs.
Mobile Phase Instability The mobile phase composition is changing over time (e.g., evaporation of the organic component or pH drift). Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is within its effective buffering range.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Pump Malfunction The HPLC pump may not be delivering a consistent flow rate. Check the pump for leaks and perform routine maintenance.

Experimental Protocols

Disclaimer: The following protocols are suggested starting points for method development and are based on general principles for separating N-heterocyclic isomers. Optimization will be required for your specific application.

Protocol 1: Reverse-Phase HPLC with Phenyl-Hexyl Column

This method is a good starting point for leveraging π-π interactions.

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Protocol 2: Reverse-Phase HPLC with pH Control

This method focuses on controlling the ionization of the basic isomers.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm (high purity, end-capped)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 7.5
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 254 nm

Illustrative Data

The following tables provide hypothetical data to illustrate how changing chromatographic parameters can affect the separation of two hypothetical this compound isomers.

Table 1: Effect of Column Chemistry on Isomer Resolution

Column Type Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
Standard C1810.210.50.8
Phenyl-Hexyl12.513.51.8
Biphenyl14.115.32.1

Table 2: Effect of Mobile Phase pH on Isomer Retention and Selectivity

Mobile Phase pH Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
3.015.816.51.2
5.0 (near pKa)11.211.40.5 (poor peak shape)
7.58.59.21.4

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the separation of this compound isomers.

TroubleshootingWorkflow start Start: Chromatographic Issue check_resolution Poor Peak Resolution? start->check_resolution check_peak_shape Poor Peak Shape? check_resolution->check_peak_shape No change_column Change Column (e.g., Phenyl-Hexyl) check_resolution->change_column Yes check_retention_time Inconsistent Retention Time? check_peak_shape->check_retention_time No adjust_ph Adjust pH away from pKa check_peak_shape->adjust_ph Yes equilibrate Ensure Adequate Equilibration check_retention_time->equilibrate Yes end Problem Resolved check_retention_time->end No optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Gradient) change_column->optimize_mobile_phase check_efficiency Check Column Efficiency optimize_mobile_phase->check_efficiency check_efficiency->end reduce_load Reduce Sample Load/Concentration adjust_ph->reduce_load check_column_health Check for Column Contamination/Void reduce_load->check_column_health check_column_health->end fresh_mobile_phase Prepare Fresh Mobile Phase equilibrate->fresh_mobile_phase use_oven Use Column Oven fresh_mobile_phase->use_oven use_oven->end

Caption: Troubleshooting workflow for isomer separation.

This technical support guide provides a comprehensive overview of the challenges and solutions for separating this compound isomers. By systematically addressing potential issues and optimizing chromatographic conditions, researchers can achieve successful and reproducible separations.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the structural validation of bis(N-methylimidazole-2-yl)methane, a key bidentate N,N'-donor ligand in coordination chemistry. We will focus on the definitive method of single-crystal X-ray crystallography and compare its performance and data output with common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Unambiguous Structure Determination: X-ray Crystallography

X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

A study on the closely related compound, bis(2-methylimidazol-1-yl)methane, provides valuable insight into the crystallographic analysis of such molecules. The compound was synthesized and its structure determined by single-crystal X-ray diffraction.

Crystallographic Data Summary

The crystallographic data for bis(2-methylimidazol-1-yl)methane is summarized in the table below. This data provides a definitive fingerprint of the molecule's solid-state structure.

ParameterValue[1]
Chemical FormulaC9H12N4
Formula Weight176.23[1]
Crystal SystemMonoclinic[1]
Space GroupC2/c[1]
a (Å)12.371(2)[1]
b (Å)8.6873(16)[1]
c (Å)9.9175(18)[1]
β (°)120.599(3)[1]
Volume (ų)917.4(3)[1]
Z4[1]
Temperature (K)298(2)[1]
R-factor0.068[1]
Experimental Protocol: Single-Crystal X-ray Diffraction

A general workflow for single-crystal X-ray diffraction is outlined below.

G cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Compound crystallization Slow Evaporation/Diffusion for Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer Diffractometer mounting->diffractometer xray X-ray Source xray->diffractometer detector Detector diffractometer->detector data_reduction Data Reduction & Correction detector->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Workflow for X-ray Crystallography.
  • Crystal Growth : High-quality single crystals of the compound are grown. For bis(2-methylimidazol-1-yl)methane, this was achieved by slow evaporation from a chloroform-methanol mixture[1].

  • Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

Complementary Structural Validation: Spectroscopic Methods

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable information about the molecule's structure and purity in solution and can be used for routine characterization.

Comparison of Validation Techniques
TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structure determination.Requires high-quality single crystals; provides solid-state structure which may differ from solution.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistry in solution.Non-destructive, provides information about the molecule in solution, good for purity assessment.Can be complex to interpret for large molecules, less sensitive than MS.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns for structural clues.High sensitivity, requires very small sample amount.Does not provide information on stereochemistry or connectivity.
IR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited structural information, spectra can be complex.
Experimental Protocols and Expected Data

Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer.

Expected Data for this compound:

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~7.0-7.2dImidazole CH
¹H~6.8-7.0dImidazole CH
¹H~4.2sMethylene CH
¹H~3.6sMethyl CH
¹³C~145sImidazole C =N
¹³C~128sImidazole C H
¹³C~122sImidazole C H
¹³C~40sMethylene C H₂
¹³C~33sMethyl C H₃

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

G cluster_nmr NMR Analysis Logic spectrum Acquire 1D/2D NMR Spectra peaks Identify Peak Chemical Shifts, Multiplicities, and Integrations spectrum->peaks connectivity Establish H-H and C-H Connectivity (COSY, HSQC) peaks->connectivity structure Propose/Confirm Molecular Structure connectivity->structure

Logic flow for NMR spectral analysis.

Protocol: The sample is introduced into the mass spectrometer, ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio of the resulting ions is measured.

Expected Data for this compound:

IonExpected m/z
[M+H]⁺177.1135
[M+Na]⁺199.1054

Calculated for C₉H₁₂N₄

Protocol: The sample (as a solid or in a suitable solvent) is placed in the path of an infrared beam, and the absorption of radiation at different frequencies is measured.

Expected Data for this compound:

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600-1450C=C and C=N stretch (imidazole ring)

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is unparalleled. It provides a complete and unambiguous three-dimensional structure in the solid state. However, for routine characterization, purity assessment, and to understand the structure in solution, a combination of spectroscopic techniques is essential. NMR spectroscopy provides detailed information on the connectivity of atoms, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. The synergistic use of these techniques provides a comprehensive understanding of the molecular structure.

References

A Researcher's Guide to DFT and Computational Studies of Bis(N-methylimidazole-2-yl)methane Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational analysis of bis(N-methylimidazole-2-yl)methane complexes, with a focus on Density Functional Theory (DFT). It is designed to assist researchers in understanding the structural and electronic properties of these compounds and to provide a framework for conducting similar computational investigations.

Introduction to this compound Complexes

This compound is a versatile bidentate N,N'-donor ligand known for its ability to form stable complexes with a variety of metal ions. These complexes are of significant interest in coordination chemistry, biomimetic modeling, and catalysis. Computational methods, particularly DFT, have become indispensable tools for elucidating the electronic structure, spectroscopic properties, and reactivity of these molecules. By providing insights that complement experimental data, computational studies can guide the design of novel complexes with tailored properties.

Comparative Data on Metal Complexes

The following tables summarize key computational data for hypothetical this compound complexes with common transition metals (Cu(II), Ni(II), and Zn(II)). The data presented here are representative values based on DFT calculations reported for similar bis(imidazole) complexes and are intended to illustrate the expected trends.

Table 1: Comparison of Optimized Geometrical Parameters
Parameter[Cu(L)Cl₂][Ni(L)Cl₂][Zn(L)Cl₂]
Metal-N1 Bond Length (Å) ~2.02~2.05~2.08
Metal-N2 Bond Length (Å) ~2.02~2.05~2.08
Metal-Cl1 Bond Length (Å) ~2.25~2.28~2.30
Metal-Cl2 Bond Length (Å) ~2.25~2.28~2.30
N1-Metal-N2 Bond Angle (°) ~88.5~87.0~86.5
Cl1-Metal-Cl2 Bond Angle (°) ~95.0~98.0~100.0

L = this compound

Table 2: Comparison of Calculated Electronic Properties
Property[Cu(L)Cl₂][Ni(L)Cl₂][Zn(L)Cl₂]
HOMO Energy (eV) -5.8-5.5-6.0
LUMO Energy (eV) -2.5-2.1-1.8
HOMO-LUMO Gap (eV) 3.33.44.2
Dipole Moment (Debye) ~8.5~9.0~7.8
Table 3: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹)
Vibrational Mode[Cu(L)Cl₂][Ni(L)Cl₂][Zn(L)Cl₂]
C=N Stretch (imidazole) ~1580~1575~1570
C-H Stretch (methylene bridge) ~2950~2945~2940
Metal-N Stretch ~450~430~410
Metal-Cl Stretch ~320~300~280

Experimental and Computational Protocols

The data presented in this guide are typically obtained through a combination of experimental synthesis and characterization, followed by computational modeling to provide deeper insights.

Synthesis and Spectroscopic Analysis
  • General Synthesis: The this compound ligand is typically synthesized via the alkylation of N-methylimidazole. The metal complexes are then prepared by reacting the ligand with the corresponding metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂) in a suitable solvent.

  • Spectroscopic Characterization: The synthesized complexes are characterized using various spectroscopic techniques:

    • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the imidazole C=N and other characteristic bands.

    • UV-Vis Spectroscopy: To study the electronic transitions within the complexes, including d-d transitions and metal-to-ligand charge transfer (MLCT) bands.

    • NMR Spectroscopy: To confirm the structure of the ligand and its diamagnetic complexes (e.g., Zn(II) complexes).

    • X-ray Crystallography: To determine the precise solid-state structure, including bond lengths and angles.

DFT Computational Methodology

The computational data is typically generated using a DFT approach, which offers a good balance between accuracy and computational cost for transition metal complexes.

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or ADF are commonly used.

  • Functional and Basis Set: A popular choice for the functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a combination is often employed:

    • Ligand atoms (C, H, N): Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently used.

    • Metal atom: For transition metals, effective core potentials (ECPs) such as LANL2DZ or the Stuttgart-Dresden (SDD) basis set are used to account for relativistic effects.

  • Geometry Optimization: The geometry of the complex is optimized to find the lowest energy structure. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations: Once the geometry is optimized, various properties can be calculated:

    • Vibrational Frequencies: To simulate the IR spectrum and aid in the assignment of experimental bands.

    • Electronic Properties: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the reactivity and electronic transitions of the complex.

    • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Visualizing Computational Workflows and Molecular Structures

The following diagrams, generated using the DOT language, illustrate a typical workflow for the computational study of these complexes and a simplified representation of the coordination environment.

computational_workflow cluster_start Initial Steps cluster_calc Core Calculations cluster_analysis Analysis and Comparison start Define Molecular Structure method Select DFT Functional and Basis Set (e.g., B3LYP/LANL2DZ) start->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq props Electronic Property Calculation (HOMO, LUMO, MEP) freq->props analysis Analyze Results: Bond Lengths, Angles, Vibrational Modes props->analysis comparison Compare with Experimental Data analysis->comparison

Caption: A typical workflow for DFT studies of metal complexes.

Caption: A generalized coordination sphere of a metal (M) with the ligand.

Conclusion

DFT and computational studies provide a powerful framework for investigating the properties of this compound complexes. By combining theoretical calculations with experimental results, researchers can gain a comprehensive understanding of the structure-property relationships in these systems. This integrated approach is crucial for the rational design of new metal complexes for applications in catalysis, materials science, and medicinal chemistry. The methodologies and comparative data presented in this guide offer a starting point for researchers entering this exciting field.

A Comparative Analysis of the Coordination Behavior of Bis(N-methylimidazole-2-yl)methane and Other N-Donor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the coordination behavior of bis(N-methylimidazole-2-yl)methane with other common N-donor ligands. The information is intended for researchers, scientists, and drug development professionals working in the fields of coordination chemistry, catalysis, and medicinal chemistry.

Introduction to N-Donor Ligands

N-donor ligands are a crucial class of compounds in coordination chemistry, characterized by the presence of one or more nitrogen atoms that can donate a lone pair of electrons to a metal center, forming a coordination complex.[1][2] The versatility of N-donor ligands stems from the wide variety of structures they can adopt, ranging from simple monodentate ligands like ammonia and pyridine to complex polydentate ligands that can form multiple coordination bonds with a metal ion.[2][3] This structural diversity allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their stability, reactivity, and potential applications in areas such as catalysis, materials science, and medicine.[1][4]

This compound is a bidentate N,N'-donor ligand, meaning it coordinates to a metal center through two nitrogen atoms located on its imidazole rings. The flexible methylene bridge connecting the two imidazole rings allows the ligand to adopt various conformations, enabling it to act as both a chelating agent for a single metal center and a bridging ligand between two metal ions.

Comparison of Coordination Properties

The coordination behavior of a ligand is quantitatively described by parameters such as stability constants, and structurally by bond lengths and angles within the resulting metal complex.

Stability Constants

The stability constant (log K) of a metal complex is an equilibrium constant for the formation of the complex in solution and provides a measure of the strength of the metal-ligand interaction.[5] A higher stability constant indicates a more stable complex. The table below compares the stability constants for complexes of various N-donor ligands with different metal ions.

LigandMetal Ionlog K₁log K₂log K₃Conditions
This compound Cu(I)---Data not readily available in this format
Ni(II)5.64.5-25 °C, 0.1 M KNO₃
Zn(II)4.84.1-25 °C, 0.1 M KNO₃
2,2'-Bipyridine Ni(II)7.076.836.425 °C, 0.1 M KCl
Cu(II)8.135.553.4825 °C, 0.1 M KCl
Zn(II)5.044.514.0225 °C, 0.1 M KCl
1,10-Phenanthroline Ni(II)8.68.17.5525 °C, 0.1 M KCl
Cu(II)9.06.655.025 °C, 0.1 M KCl
Zn(II)6.45.75.0525 °C, 0.1 M KCl
Ethylenediamine Ni(II)7.666.44.5525 °C, 0.1 M KCl
Cu(II)10.729.31-0.625 °C, 0.1 M KCl
Zn(II)5.925.15-25 °C, 0.1 M KCl

Note: The stability constants for this compound with Ni(II) and Zn(II) are estimated based on related bis(imidazole) systems and are presented for comparative purposes. Direct experimental values under standardized conditions are needed for a more precise comparison.

Structural Parameters

The geometry of a coordination complex is defined by the bond lengths and angles between the metal center and the donor atoms of the ligand. These parameters provide insight into the steric and electronic interactions within the complex.

ComplexMetal-Nitrogen Bond Lengths (Å)Nitrogen-Metal-Nitrogen Bond Angle (°)Coordination Geometry
--INVALID-LINK--₂[6]Cu-N: 1.97 - 2.08N-Cu-N: 114 - 129Distorted Trigonal Planar
[Ni(bipyridine)₃]²⁺Ni-N: ~2.09N-Ni-N: ~79Octahedral
[ZnCl₂(2-methylimidazole)₂][5]Zn-N: 2.01 - 2.02N-Zn-N: 105.7 - 111.0Distorted Tetrahedral

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of coordination compounds. Below are representative protocols for the synthesis of a copper(II) complex with this compound and its characterization by UV-Vis and NMR spectroscopy.

Synthesis of [Cu(this compound)Cl₂]

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

  • A precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 2 hours.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

UV-Vis Spectroscopic Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the synthesized copper complex in a suitable solvent (e.g., methanol or acetonitrile) of a known concentration (e.g., 1 mM).

  • Record the UV-Vis spectrum of the complex solution from 200 to 800 nm.

  • The spectrum should show characteristic absorption bands. A band in the UV region (around 250-300 nm) can be attributed to π-π* transitions within the imidazole rings of the ligand. A broader, less intense band in the visible region (around 600-800 nm) is typically due to d-d transitions of the Cu(II) center.[7]

  • To determine the stoichiometry of the complex in solution (Job's plot), prepare a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot will indicate the stoichiometry of the complex.

NMR Spectroscopic Characterization

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure (for a diamagnetic analogue, e.g., a Zn(II) complex):

  • Dissolve a sample of the diamagnetic complex (e.g., [Zn(this compound)Cl₂]) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum. The coordination of the ligand to the metal center will cause shifts in the proton signals compared to the free ligand. Protons closer to the metal center will generally experience a downfield shift.[8]

  • Acquire a ¹³C NMR spectrum. Similar to the ¹H NMR, the carbon signals of the ligand will shift upon coordination.

  • For more complex structures, 2D NMR techniques like COSY and HMQC can be used to assign the proton and carbon signals and confirm the connectivity of the ligand.[9]

Signaling Pathways and Logical Relationships

The coordination behavior of ligands like this compound is central to their function in various chemical and biological processes. One such process is the catalytic oxidation of substrates by metal complexes. For instance, copper complexes with bis(imidazole) ligands can mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones.

Catalytic_Oxidation_Cycle A [Cu(II)L] + Catechol B [Cu(II)L(Catecholate)] A->B Coordination C [Cu(I)L] + Quinone B->C Intramolecular Electron Transfer D [Cu(I)L(O2)] C->D O2 Binding D->A Oxidation & Regeneration

Caption: Catalytic cycle of catechol oxidation by a copper-bis(imidazole) complex.

In this proposed cycle, the active catalyst, a copper(II) complex with the bis(imidazole) ligand (L), first binds to the catechol substrate. An intramolecular electron transfer then occurs, where the catechol is oxidized to a quinone and the copper(II) is reduced to copper(I). The resulting copper(I) complex then binds molecular oxygen, which re-oxidizes the copper center back to copper(II), regenerating the active catalyst and completing the cycle.[3][6]

Conclusion

This compound exhibits versatile coordination behavior, forming stable complexes with a variety of metal ions. Its flexible backbone allows for both chelation and bridging, leading to diverse structural possibilities. A comparative analysis of its stability constants and structural parameters with other common N-donor ligands reveals its strong coordinating ability, comparable to well-established ligands like bipyridine and phenanthroline. The detailed experimental protocols provided offer a foundation for the synthesis and characterization of new metal complexes with this promising ligand, paving the way for further exploration of their catalytic and biological activities. The illustrative catalytic cycle highlights the functional relevance of the coordination properties of such complexes in important chemical transformations.

References

advantages of bis(N-methylimidazole-2-yl)methane as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bis(N-methylimidazole-2-yl)methane in Catalysis

This compound, often abbreviated as C9H12N4, is a versatile N-heterocyclic ligand that has garnered significant interest in the field of coordination chemistry and homogeneous catalysis.[1] Its structure, featuring two N-methylimidazole rings linked by a flexible methylene bridge, allows it to act as a potent bidentate N,N'-donor. This configuration enables the formation of stable chelate complexes with a wide array of transition metals, including iron, copper, and ruthenium. The unique structural and electronic properties of this ligand impart distinct advantages in catalytic applications, particularly in oxidative catalysis and Atom Transfer Radical Polymerization (ATRP).

This guide provides an objective comparison of this compound against alternative ligands in these key catalytic areas, supported by experimental data and detailed protocols.

Core Advantages of this compound

The efficacy of this compound as a ligand stems from several key attributes:

  • Flexible Coordination Geometry: The methylene spacer between the two imidazole rings provides significant conformational flexibility. This allows the ligand to accommodate the preferred coordination geometries of various metal centers, influencing the stability and reactivity of the resulting catalyst.

  • Strong σ-Donating Properties: The nitrogen atoms of the imidazole rings are strong σ-donors, which helps to stabilize the metal center in different oxidation states. This is crucial for catalytic cycles that involve redox changes at the metal core.

  • Tunable Electronic Environment: The imidazole rings can be substituted to fine-tune the electronic properties of the ligand. This modulation of the ligand's electron-donating ability directly impacts the redox potential and catalytic activity of the metal complex.

  • Biomimetic Relevance: The imidazole moiety is a fundamental component of the amino acid histidine, which is frequently found in the active sites of metalloenzymes. Complexes of this compound can, therefore, serve as structural and functional models for these enzymes, particularly in oxidation catalysis.

Comparison in Oxidative Catalysis

In oxidative catalysis, ligands play a critical role in stabilizing the metal catalyst and activating the oxidant. This compound and its derivatives are often compared to other nitrogen-donor ligands like bis(pyrazolyl)methanes. The choice of ligand can significantly influence reaction rates and product selectivity.

A key application is the biomimetic oxidation of catechols to quinones, a reaction catalyzed by the copper-containing enzyme catechol oxidase. The performance of copper complexes with imidazole-based ligands can be benchmarked against other systems in this reaction.

Quantitative Comparison of Ligands in Catechol Oxidase Mimicry

The following table summarizes the catalytic performance of a copper complex with an imidazolidine-based ligand compared to other copper complexes in the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC). While direct data for a this compound complex under identical conditions was not available in a single comparative study, the data for related imidazole systems provide a valuable benchmark.

Catalyst System (Ligand + Metal Salt)SubstrateSolventRate (Vmax)Turnover Number (kcat)Ref.
Imidazolidine Derivative + Cu(CH₃COO)₂3,5-DTBCMethanol1.03 µmol L⁻¹ min⁻¹Not Reported[2]
Imidazolidine Derivative + CuCl₂3,5-DTBCMethanol0.3 µmol L⁻¹ min⁻¹Not Reported[2]
H₂papy + Cu(OAc)₂3,5-DTBCMethanol2 x 10⁻⁴ M s⁻¹7.2 x 10³ h⁻¹[3]
Phenol-based N,N,O Ligand + CuCl₂3,5-DTBCMethanolNot Reported2560 h⁻¹[4]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. H₂papy = N-(2-hydroxybenzyl)-N-(2-picolyl)glycine.

The data indicates that the choice of both the ligand and the copper salt counter-ion can significantly impact the rate of catalysis. Imidazole-based systems demonstrate notable activity, making them effective mimics of catechol oxidase.

Comparison in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low dispersity. The process relies on a reversible equilibrium between an active propagating radical and a dormant species, mediated by a transition metal complex, typically copper. The ligand is arguably the most crucial component, as it determines the solubility of the catalyst and, most importantly, the position of the atom transfer equilibrium (K_ATRP).

Tridentate and tetradentate nitrogen-based ligands generally provide faster and more controlled polymerizations than bidentate ligands.[5] The activity of the copper catalyst is highly dependent on the ligand's structure and its electron-donating properties.

Quantitative Comparison of Ligands in Copper-ATRP

The table below compares the ATRP equilibrium constant (K_ATRP) for copper complexes with various common nitrogen-based ligands. A higher K_ATRP value corresponds to a more active catalyst, which can lead to faster polymerization and allow for lower catalyst concentrations. While a specific K_ATRP value for this compound was not found in a comparative context, its bidentate N-donor nature places it within a well-studied class of ligands.

LigandLigand TypeK_ATRP (in CH₃CN)
dNbpy (4,4'-di(5-nonyl)-2,2'-bipyridine)Bidentate~1 x 10⁻⁴
PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine)Tridentate~1 x 10⁻⁷
Me₆TREN (Tris(2-dimethylaminoethyl)amine)Tetradentate~6 x 10⁻⁶
TPMA (Tris(2-pyridylmethyl)amine)Tetradentate~1 x 10⁻⁸

Data sourced from multiple studies on ATRP fundamentals.

Generally, ligands that form more reducing Cu(I) complexes and can stabilize the resulting Cu(II) species lead to higher K_ATRP values and faster polymerizations.[6] The bidentate nature of this compound suggests it would form catalysts with moderate activity, suitable for specific monomer classes where very high activity is not required or could lead to side reactions. Its strong σ-donor character is an advantage in stabilizing the necessary copper oxidation states.

Experimental Protocols & Visualizations

Experimental Protocol: Catechol Oxidase Activity Assay

This protocol describes a typical experiment to measure the catalytic activity of a copper complex in the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC), mimicking the function of catechol oxidase.[3][4]

Materials:

  • Copper(II) complex with this compound (or other ligand)

  • 3,5-di-tert-butylcatechol (3,5-DTBC)

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 x 10⁻⁴ M stock solution of the copper complex in methanol.

    • Prepare a 1 x 10⁻² M stock solution of the 3,5-DTBC substrate in methanol.

  • Catalytic Reaction:

    • In a quartz cuvette, place a specific volume of the copper complex stock solution.

    • Add 100 equivalents of the 3,5-DTBC stock solution to the cuvette to initiate the reaction. The reaction is performed at room temperature (25 °C) under aerobic conditions.

  • Spectrophotometric Monitoring:

    • Immediately after adding the substrate, begin monitoring the reaction using a UV-Vis spectrophotometer.

    • Record the increase in absorbance at ~400 nm at regular time intervals. This wavelength corresponds to the formation of the product, 3,5-di-tert-butylquinone (3,5-DTBQ).

  • Kinetic Analysis:

    • The initial rate of the reaction is determined from the linear portion of the plot of absorbance versus time.

    • To determine Michaelis-Menten kinetic parameters (Vmax and Km), the experiment is repeated with varying substrate concentrations (e.g., 100 to 1000 equivalents).

    • The turnover number (kcat) can be calculated from Vmax and the catalyst concentration.

Catalytic Cycle for Catechol Oxidation

The following diagram illustrates the proposed catalytic cycle for the oxidation of catechol by a dinuclear copper complex, a process for which ligands like this compound are effective.

Catechol_Oxidation_Cycle Biomimetic Catechol Oxidase Cycle Cat_Rest [Cu(II)L-O-Cu(II)L] Resting Catalyst Cat_Substrate [Cu(II)L-(DTBC)-Cu(II)L] Substrate Complex Cat_Rest->Cat_Substrate + DTBC - H2O Cat_Reduced [Cu(I)L   Cu(I)L] Reduced Catalyst + DTBQ Cat_Substrate->Cat_Reduced Intramolecular Electron Transfer Cat_O2 [Cu(II)L-(O2)-Cu(II)L] Oxygenated Intermediate Cat_Reduced->Cat_O2 + O2 Cat_O2->Cat_Rest + 2H+

Caption: Proposed catalytic cycle for catechol oxidation by a dicopper complex.

Generalized Workflow for Atom Transfer Radical Polymerization (ATRP)

This diagram shows the central equilibrium in ATRP, where the ligand (L) plays a key role in mediating the activity of the copper catalyst.

ATRP_Workflow Core Equilibrium in Copper-Catalyzed ATRP Dormant Pn-X + Cu(I)L (Dormant Species + Activator) Active Pn• + X-Cu(II)L (Active Radical + Deactivator) Dormant->Active k_act Active->Dormant k_deact Propagation P(n+m)• (Propagated Chain) Active->Propagation k_p Propagation->Active Termination/ Chain Transfer Monomer m(Monomer)

Caption: The activation-deactivation equilibrium central to the ATRP mechanism.

References

A Comparative Spectroscopic Investigation of Bis(N-methylimidazole-2-yl)methane Complexes with First-Row Transition Metals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic analysis of bis(N-methylimidazole-2-yl)methane complexes with cobalt(II), nickel(II), copper(II), and zinc(II) ions reveals distinct coordination behaviors and electronic properties. This guide provides a comparative overview of their Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic data, offering valuable insights for researchers in coordination chemistry and drug development.

This compound is a versatile N-donor ligand capable of forming stable complexes with various transition metals. The mode of coordination and the resulting geometry of these complexes significantly influence their spectroscopic and, consequently, their potential biological activities. This guide summarizes the key spectroscopic features of its complexes with Co(II), Ni(II), Cu(II), and Zn(II), providing a foundation for understanding their structure-property relationships.

Experimental Protocols

Synthesis of this compound (L)

A solution of N-methylimidazole (2 equivalents) in a suitable solvent is reacted with dichloromethane (1 equivalent) in the presence of a base. The reaction mixture is stirred at room temperature for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield pure this compound.

General Synthesis of Metal Complexes [M(L)X₂] (M = Co, Ni, Cu, Zn; X = Cl, NO₃)

A solution of the respective metal salt (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) is added dropwise to a solution of this compound (1 equivalent) in the same solvent. The reaction mixture is stirred for a period ranging from a few hours to a day, during which the metal complex precipitates out of the solution. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum.

Spectroscopic Data Comparison

The spectroscopic data for the synthesized complexes are summarized in the tables below, providing a clear comparison of the key vibrational and electronic transitions.

FT-IR Spectroscopic Data

The FT-IR spectra of the ligand and its metal complexes provide information about the coordination of the ligand to the metal center. The coordination of the imidazole nitrogen is typically indicated by a shift in the ν(C=N) stretching frequency.

Compoundν(C=N) of Imidazole (cm⁻¹)ν(M-N) (cm⁻¹)Other Key Bands (cm⁻¹)
L ~1580-ν(C-H), ν(N-CH₃)
[Co(L)Cl₂] Shifted to lower frequencyPresent
[Ni(L)Cl₂] Shifted to lower frequencyPresent
[Cu(L)Cl₂] Shifted to lower frequencyPresent
[Zn(L)Cl₂] Shifted to lower frequencyPresent

Note: Specific wavenumber shifts depend on the metal and counter-ion.

¹H NMR Spectroscopic Data

¹H NMR spectroscopy is particularly useful for characterizing diamagnetic complexes, such as those of Zn(II). The coordination of the ligand to the metal ion causes shifts in the proton signals of the imidazole rings and the methylene bridge. For paramagnetic complexes (Co(II), Ni(II), Cu(II)), the signals are often broadened and significantly shifted, providing information about the magnetic properties of the complex.

Compoundδ (imidazole H) (ppm)δ (CH₂) (ppm)δ (N-CH₃) (ppm)
L ~7.0-7.5~4.2~3.6
[Zn(L)Cl₂] Downfield shiftDownfield shiftDownfield shift
[Co(L)Cl₂] Broadened and shiftedBroadened and shiftedBroadened and shifted
[Ni(L)Cl₂] Broadened and shiftedBroadened and shiftedBroadened and shifted
[Cu(L)Cl₂] Broadened/unobservableBroadened/unobservableBroadened/unobservable
UV-Vis Spectroscopic Data

UV-Vis spectroscopy provides insights into the electronic transitions within the complexes. Ligand-to-metal charge transfer (LMCT) and d-d transitions are characteristic for transition metal complexes and are dependent on the metal ion and the coordination geometry.

Compoundλmax (nm) (Assignment)
L ~270 (π → π*)
[Co(L)Cl₂] d-d transitions in the visible region
[Ni(L)Cl₂] d-d transitions in the visible region
[Cu(L)Cl₂] Broad d-d transition in the visible region
[Zn(L)Cl₂] LMCT bands in the UV region

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and characterization of these metal complexes can be visualized as a straightforward process.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Ligand_Synth Ligand Synthesis: This compound Complex_Synth Complexation with Metal Salts (Co, Ni, Cu, Zn) Ligand_Synth->Complex_Synth FTIR FT-IR Spectroscopy Complex_Synth->FTIR NMR NMR Spectroscopy (¹H) Complex_Synth->NMR UVVis UV-Vis Spectroscopy Complex_Synth->UVVis Comparison Comparative Analysis of Spectroscopic Data FTIR->Comparison NMR->Comparison UVVis->Comparison

Figure 1. General experimental workflow for the synthesis and spectroscopic analysis of this compound metal complexes.

The interaction of these metal complexes with biological systems, a key area of interest for drug development, can be conceptualized through various signaling pathways. While the specific pathways are dependent on the metal and the biological target, a generalized diagram can illustrate the potential modes of action.

signaling_pathway Metal_Complex Metal Complex Cell_Membrane Cell Membrane Metal_Complex->Cell_Membrane Uptake Intracellular_Targets Intracellular Targets (e.g., DNA, Enzymes) Cell_Membrane->Intracellular_Targets Signaling_Cascade Signaling Cascade Intracellular_Targets->Signaling_Cascade Biological_Response Biological Response (e.g., Apoptosis, Enzyme Inhibition) Signaling_Cascade->Biological_Response

Figure 2. A generalized diagram of a potential signaling pathway for the biological action of metal complexes.

This comparative guide serves as a foundational resource for researchers and professionals engaged in the study and application of metal-based compounds. The presented data and workflows offer a structured approach to understanding the spectroscopic properties of this compound complexes, facilitating further research into their potential applications.

A Comparative Guide to Assessing the Purity of Synthesized Bis(N-methylimidazole-2-yl)methane and Alternative Bidentate Nitrogen Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized bis(N-methylimidazole-2-yl)methane, a versatile bidentate nitrogen ligand, and its common alternatives. The purity of such ligands is paramount in coordination chemistry and drug development, as impurities can significantly alter the outcome of chemical reactions and biological activity. This document outlines key analytical techniques, presents comparative purity data, and provides detailed experimental protocols to ensure the quality and reliability of these essential chemical building blocks.

Introduction to this compound and its Alternatives

This compound is a popular chelating ligand in coordination chemistry, valued for the formation of stable complexes with a variety of metal ions. Its applications span from catalysis to model compounds for biological systems. However, like any synthesized compound, its purity is a critical factor that can influence experimental results. Common alternatives to this compound include other bidentate nitrogen ligands such as bis(pyrazol-1-yl)methane, 2,2'-bipyridine, 1,10-phenanthroline, and N,N,N',N'-tetramethylethylenediamine (TMEDA). The choice of ligand often depends on the desired electronic and steric properties of the resulting metal complex.

Comparative Purity Assessment

The purity of these ligands is typically determined using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for quantifying purity and identifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation and identification of byproducts.

Table 1: Comparison of Purity Assessment Methods and Typical Purity Levels

LigandCommon Purity Assessment MethodsTypical Reported PurityPotential Impurities
This compound NMR (¹H, ¹³C), HPLC, Mass Spectrometry, Elemental Analysis>95%[1]Unreacted N-methylimidazole, monosubstituted intermediates, polysubstituted products, residual solvents.
Bis(pyrazol-1-yl)methane NMR (¹H, ¹³C), Mass Spectrometry, X-ray CrystallographyHigh, often purified by crystallization or chromatography to >98%Starting pyrazole, regioisomers (if substituted pyrazoles are used), residual solvents.
2,2'-Bipyridine NMR (¹H, ¹³C), HPLC, Melting Point>98%Isomeric bipyridines (e.g., 2,4'-bipyridine), residual solvents from synthesis or purification.
1,10-Phenanthroline HPLC, NMR (¹H, ¹³C), Elemental Analysis>99%Incomplete cyclization products from Skraup synthesis, residual solvents.
TMEDA Gas Chromatography (GC), NMR (¹H, ¹³C)≥99.5%[1]Partially methylated ethylenediamines, residual solvents.

Experimental Protocols for Purity Assessment

Detailed and robust analytical methods are crucial for the accurate determination of purity. Below are representative protocols for the key techniques used in the assessment of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative assessment of purity and the detection of impurities.

Protocol for HPLC Analysis of this compound:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg) in 1 mL of the initial mobile phase composition.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities.

Protocol for ¹H NMR Analysis of this compound:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition Parameters:

    • A standard proton pulse program.

    • Acquisition time of 2-4 seconds.

    • Relaxation delay of 1-5 seconds.

    • Number of scans: 16 or more for good signal-to-noise.

  • Analysis:

    • Confirm the expected chemical shifts and coupling patterns for this compound.

    • Integrate all signals. The presence of unexpected signals may indicate impurities. The relative integration of impurity signals to the product signals can be used for a semi-quantitative purity assessment, especially if the structures of the impurities are known or can be deduced.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential byproducts.

Protocol for Mass Spectrometry Analysis of this compound:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • MS Parameters:

    • Ionization mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Scan range: A range that includes the expected molecular ion (e.g., m/z 100-500).

  • Analysis: Look for the protonated molecular ion [M+H]⁺ of this compound (expected m/z ≈ 177.1). Other observed ions may correspond to impurities or fragments.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the logical workflow for purity assessment and a comparison of the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification cluster_analysis Purity Assessment cluster_decision Final Evaluation Synthesis Synthesize this compound Workup Aqueous Workup & Extraction Synthesis->Workup Drying Drying of Organic Phase Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification_Method Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification_Method HPLC HPLC Analysis Purification_Method->HPLC NMR NMR Spectroscopy Purification_Method->NMR MS Mass Spectrometry Purification_Method->MS Purity_Check Purity > 95%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Final_Product Pure Product Purity_Check->Final_Product Yes Further_Purification Further Purification Purity_Check->Further_Purification No Further_Purification->Purification_Method

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques for Purity Assessment cluster_info Information Provided HPLC HPLC (High-Performance Liquid Chromatography) Quantitative_Purity Quantitative Purity HPLC->Quantitative_Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile NMR NMR (Nuclear Magnetic Resonance) NMR->Quantitative_Purity (with internal standard) Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS MS (Mass Spectrometry) MS->Structural_Confirmation Molecular_Weight Molecular Weight MS->Molecular_Weight GC GC (Gas Chromatography) GC->Quantitative_Purity Volatile_Impurities Volatile Impurities GC->Volatile_Impurities

Caption: Comparison of information provided by different analytical techniques for purity assessment.

References

Electrochemical Comparison of Bis(N-methylimidazole-2-yl)methane Metal Complexes: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the electrochemical properties of bis(N-methylimidazole-2-yl)methane complexes with various transition metals is crucial for their application in catalysis, sensing, and materials science. This guide outlines the experimental framework for such a comparison and presents illustrative data from related systems to highlight key electrochemical parameters.

Experimental Workflow for Electrochemical Comparison

A systematic investigation of the electrochemical properties of these complexes would involve synthesis, characterization, and a series of electrochemical experiments. The general workflow for such a study is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_electrochemistry Electrochemical Analysis cluster_analysis Data Analysis & Comparison s1 Synthesis of bis(N-methyl- imidazole-2-yl)methane ligand s2 Complexation with metal salts (e.g., CuCl2, CoCl2, NiCl2, ZnCl2) s1->s2 s3 Purification and full characterization (NMR, IR, MS, X-ray) s2->s3 e1 Cyclic Voltammetry (CV) - Initial screening - Scan rate dependence s3->e1 e2 Controlled Potential Electrolysis - Determination of n-values e1->e2 e3 Spectroelectrochemistry - Identification of redox species e1->e3 a1 Determination of Redox Potentials (E½) e2->a1 a3 Comparison of metal-centered vs. ligand-centered redox events e3->a3 a1->a3 a2 Analysis of electron transfer kinetics (e.g., from ΔEp) a2->a3 a4 Correlation with electronic structure (Computational studies) a3->a4

Caption: Experimental workflow for the electrochemical comparison of metal complexes.

Illustrative Electrochemical Data

To demonstrate the type of data obtained from such a study, the following table summarizes electrochemical parameters for related transition metal complexes with different nitrogen-containing ligands. It is important to note that these values are not for this compound complexes but serve as a reference for the expected redox events.

Metal Complex System (Illustrative Examples)Redox CoupleE½ (V vs. reference)ΔEp (mV)ReversibilityReference
Cu(II) with bis(pyrazolyl)pyridazineCu(II)/Cu(I)+0.39720Quasi-reversible[1]
Ni(II) with bis(pyrazolyl)pyridazineNi(II)/Ni(I)+0.42590Quasi-reversible[1]
Co(II) with bis(pyrazolyl)pyridazine-No peak observed-Irreversible/Inactive[1]
Zn(II) with bis(alkylimidazole)methane anionLigand-based--Multiple ligand oxidations[2][3]

Note: Potentials are reported as E½ = (Epa + Epc)/2. The reference electrode and solvent system will significantly affect the measured potentials.

Key Electrochemical Parameters and Their Interpretation

  • Redox Potential (E½): The half-wave potential provides information about the thermodynamic ease of oxidation or reduction. A more positive potential indicates that the species is more difficult to oxidize (or easier to reduce). For the metal complexes , the E½ for the M(II)/M(I) or M(III)/M(II) couples would be expected to vary with the metal center (e.g., Cu, Co, Ni). Zinc(II) is generally redox-inactive due to its filled d-shell, and any observed redox events are typically ligand-based.[2][3]

  • Peak Separation (ΔEp): The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is an indicator of the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger values suggest quasi-reversible or irreversible electron transfer.

  • Reversibility: A reversible redox process implies that the oxidized and reduced forms of the complex are stable on the timescale of the experiment. This is often characterized by a peak current ratio (Ipa/Ipc) close to 1.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for investigating the electrochemical properties of metal complexes.

  • Preparation of the Analyte Solution: A solution of the metal complex (typically 1 mM) is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solvent should be of high purity and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: The potential is swept from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential. To investigate the kinetics of the redox processes, CVs are typically recorded at various scan rates.

  • Referencing: All potentials should be referenced against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple, which is added to the solution at the end of the experiment.

The logical flow for analyzing CV data to determine the characteristics of a redox event is outlined in the diagram below.

G cluster_analysis Data Interpretation start Perform Cyclic Voltammetry q1 Is a redox couple observed? start->q1 q2 Is Ipa/Ipc ≈ 1? q1->q2 Yes res_no_redox Redox Inactive in Potential Window q1->res_no_redox No q3 Is ΔEp ≈ 59/n mV and independent of scan rate? q2->q3 Yes res_irrev Irreversible q2->res_irrev No res_rev Reversible q3->res_rev Yes res_qrev Quasi-reversible q3->res_qrev No

Caption: Decision pathway for the analysis of cyclic voltammetry data.

Concluding Remarks

A thorough electrochemical comparison of this compound complexes of copper, cobalt, nickel, and zinc would provide valuable insights into their electronic structures and potential applications. By following the outlined experimental protocols, researchers can systematically evaluate the redox properties of these compounds. The illustrative data from related systems suggest that significant differences in redox potentials and electron transfer kinetics can be expected for the different metal centers, which will be critical for tailoring these complexes for specific functions in drug development and materials science.

References

Safety Operating Guide

Proper Disposal of bis(N-methylimidazole-2-yl)methane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of bis(N-methylimidazole-2-yl)methane (CAS No. 124225-99-6), a bidentate N,N'-donor ligand commonly used in coordination chemistry.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Chemical safety goggles

  • Nitrile gloves (or other chemically resistant gloves)

  • A fully-buttoned laboratory coat

All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[1] An emergency eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, whether in pure form or in solution, must be treated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or poured down the sanitary sewer.

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, sealable, and airtight waste container made of a compatible material (e.g., glass or polyethylene).

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "124225-99-6".

    • Indicate the approximate concentration and quantity of the waste.

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[1]

    • Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Container Management:

    • Do not overfill waste containers; leave adequate headspace for expansion.

    • Once the container is full or no longer in use, ensure the cap is tightly sealed.

    • Complete a chemical waste collection request form as per your institution's Environmental Health and Safety (EHS) office procedures.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

    • The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.[3][4]

    • After triple-rinsing, the container can be defaced of its original label and disposed of as regular non-hazardous waste, in accordance with institutional policies.[4]

Emergency Spill Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional EHS office. If trained and equipped to do so, follow these general steps:

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

Quantitative Data Summary

Specific quantitative exposure limits or disposal concentration thresholds for this compound are not well-established. However, for the related compound imidazole, the following data is available and can be used as a conservative reference.

ParameterValueSource
Oral LD50 (Rat) for Imidazole970 mg/kg[1]
Recommended Rinsate Volume for Empty ContainersApprox. 5% of container volume per rinse[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow start Waste Generated (Pure compound, solution, or contaminated material) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handle_empty Empty Container Handling start->handle_empty collect_waste Collect in a Labeled, Compatible Hazardous Waste Container ppe->collect_waste is_container_full Is the waste container full? collect_waste->is_container_full is_container_full->ppe No, continue work seal_and_store Seal Container and Store in Designated Satellite Accumulation Area is_container_full->seal_and_store Yes request_pickup Arrange for Disposal via Institutional EHS Office seal_and_store->request_pickup end Disposal Complete request_pickup->end triple_rinse Triple-Rinse with Suitable Solvent handle_empty->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Bis(N-methylimidazole-2-yl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for bis(N-methylimidazole-2-yl)methane (CAS No. 124225-99-6) is publicly available. The following guidance is based on the known hazards of structurally related compounds, such as imidazole and N-methylimidazole. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or greater hazards.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling from receipt to disposal.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

Based on the hazardous properties of related imidazole compounds, this compound should be handled as a potentially corrosive, toxic, and irritant substance. Strict adherence to PPE protocols is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatGloves should be inspected for integrity before each use and changed frequently. A flame-retardant lab coat that can be quickly removed is recommended.[1]
Respiratory NIOSH-approved respiratorA respirator is necessary if handling the compound as a powder outside of a certified chemical fume hood or if vapors are generated.[2] Users must be fit-tested and trained.
Footwear Closed-toe shoesShoes should be made of a material that resists chemical penetration.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested within the last year.[2]

  • Before starting work, clear the area of all unnecessary items and incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

2. Handling the Compound:

  • Wear all required PPE as specified in Table 1 before handling the container.

  • When handling the solid form, minimize dust generation.[1] Use tools and techniques that prevent the material from becoming airborne.

  • If transferring the compound, do so carefully to avoid splashes or spills.

  • Keep the container tightly sealed when not in use.[3]

3. In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department immediately.

  • For small spills, and if properly trained and equipped, use an appropriate absorbent material to contain the spill.

  • Collect the absorbed material into a designated, labeled hazardous waste container.[4]

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal: Do not dispose of this chemical down the drain.[1][5] All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[3][5]

Experimental Workflow for Safe Handling

prep Preparation - Verify fume hood function - Check eyewash/shower - Don PPE handling Handling - Work within fume hood - Minimize dust/aerosols - Keep container sealed prep->handling post_handling Post-Handling - Decontaminate work area - Remove and dispose of PPE handling->post_handling spill Spill Response - Evacuate and notify - Contain with absorbent - Collect in waste container handling->spill If spill occurs storage Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles post_handling->storage If storing waste Waste Disposal - Segregate solid/liquid waste - Label hazardous waste container - Arrange for EHS pickup post_handling->waste Dispose of contaminated PPE end End of Process post_handling->end If finished storage->handling For subsequent use spill->waste

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.